Product packaging for Ritro(Cat. No.:)

Ritro

Cat. No.: B10826671
M. Wt: 880.0 g/mol
InChI Key: GFIQERTUSVTTRE-JTYADXIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ritro is a useful research compound. Its molecular formula is C43H74FNO16 and its molecular weight is 880.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H74FNO16 B10826671 Ritro

Properties

Molecular Formula

C43H74FNO16

Molecular Weight

880.0 g/mol

IUPAC Name

4-O-[(2S,3S,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6S,7R,9R,11S,12S,13R,14R)-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2S,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate

InChI

InChI=1S/C43H74FNO16/c1-15-28-43(11,53)35(49)25(6)34(48)40(8,44)21-41(9,52)37(23(4)32(24(5)38(51)58-28)60-31-20-42(10,54-14)36(50)26(7)57-31)61-39-33(27(45(12)13)19-22(3)56-39)59-30(47)18-17-29(46)55-16-2/h22-28,31-33,35-37,39,49-50,52-53H,15-21H2,1-14H3/t22-,23+,24-,25-,26+,27+,28-,31-,32+,33+,35+,36-,37+,39+,40-,41-,42-,43+/m1/s1

InChI Key

GFIQERTUSVTTRE-JTYADXIMSA-N

Isomeric SMILES

CC[C@@H]1[C@]([C@H]([C@@H](C(=O)[C@](C[C@@]([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Retrosynthetic Analysis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of retrosynthetic analysis, a powerful strategy for devising the synthesis of complex organic molecules. Through a detailed examination of the landmark total syntheses of Strychnine and Taxol, this document provides a practical framework for applying retrosynthetic logic to challenging targets. The guide summarizes key quantitative data, presents detailed experimental protocols for pivotal reactions, and visualizes the strategic bond disconnections and reaction pathways that led to the successful construction of these intricate natural products.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic chemistry that deconstructs a target molecule into simpler, commercially available starting materials.[1] Developed by E.J. Corey, who was awarded the Nobel Prize in Chemistry in 1990 for this work, this approach involves "thinking backward" from the desired product to its precursors.[2] The process is iterative, breaking down the complex target into a series of progressively simpler structures. Each backward step, represented by a retrosynthetic arrow (⇒), corresponds to a known and reliable chemical reaction in the forward, or synthetic, direction.

The primary goal of retrosynthetic analysis is to simplify the molecular structure by identifying strategic bond disconnections.[1] This method allows for the logical and systematic discovery of multiple synthetic routes, which can then be compared for efficiency and feasibility.[1] Key concepts in this analysis include:

  • Disconnection: The imaginary breaking of a bond to simplify the molecule. This process generates "synthons."

  • Synthon: An idealized fragment, usually an ion, resulting from a disconnection. Synthons themselves are not real reagents.

  • Synthetic Equivalent: The actual chemical reagent that provides the synthon in a chemical reaction.

  • Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or a subsequent synthetic step.

A well-designed retrosynthesis aims for convergency, where complex fragments are synthesized separately and then joined together late in the synthesis, often leading to higher overall yields compared to a linear synthesis.

Case Study: The Total Synthesis of Strychnine

Strychnine, a highly complex alkaloid, was a formidable synthetic challenge for decades. Its intricate, heptacyclic structure, containing six stereocenters, made it a benchmark for the art and science of organic synthesis. The first total synthesis, accomplished by R.B. Woodward in 1954, is a classic example of the power of retrosynthetic analysis.

Retrosynthetic Analysis of Strychnine (Woodward)

Woodward's strategy for Strychnine involved a series of key disconnections that systematically reduced the complexity of the molecule. The retrosynthetic plan is outlined below.

G Strychnine Strychnine Isostrychnine Isostrychnine (via Ring F closure) Strychnine->Isostrychnine FGI Intermediate_A Tetracyclic Amine (via Ring E closure) Isostrychnine->Intermediate_A Disconnection (C-N bond) Intermediate_B Indole Derivative (via Ring D closure) Intermediate_A->Intermediate_B Disconnection (C-C bond) Starting_Materials Simple Aromatic Precursors Intermediate_B->Starting_Materials Multiple Disconnections

Caption: Retrosynthetic analysis of Strychnine.

Quantitative Comparison of Selected Strychnine Syntheses

The total synthesis of Strychnine has been a target for many research groups since Woodward's initial success. The following table summarizes the efficiency of several notable synthetic routes.

Lead ScientistYear PublishedNumber of Steps (Longest Linear Sequence)Overall Yield
R.B. Woodward1954290.00006%
P. Magnus1992280.03%
L.E. Overman1993243%
M.E. Kuehne1998193%
J. Bonjoch/J. Bosch2000160.2%
T. Fukuyama2004252%
Experimental Protocols for Key Steps in Woodward's Strychnine Synthesis

The following protocols are adapted from the original publications and represent key transformations in Woodward's synthesis.

Formation of the Indole Nucleus (Fischer Indole Synthesis):

  • Reaction: Phenylhydrazine and acetophenone were heated together to form the corresponding phenylhydrazone. This was followed by cyclization using polyphosphoric acid to yield 2-phenylindole.

  • Procedure: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol was heated at reflux for 2 hours. The solvent was removed under reduced pressure, and the resulting crude phenylhydrazone was added portionwise to preheated polyphosphoric acid at 150 °C. The mixture was stirred for 15 minutes, then cooled and poured onto ice. The resulting solid was collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

Construction of the C/D Ring System (Dieckmann Condensation):

  • Reaction: An intramolecular Dieckmann condensation of a diester was used to form the carbocyclic ring D.

  • Procedure: To a solution of the appropriate diester (1.0 eq) in dry toluene was added sodium hydride (1.1 eq) in portions. The mixture was heated to reflux for 4 hours. After cooling, the reaction was quenched by the slow addition of acetic acid. The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester was used in the next step without further purification.

Case Study: The Total Synthesis of Taxol

Taxol (paclitaxel) is a highly effective anti-cancer agent, the chemical synthesis of which was a monumental achievement in organic chemistry.[3] Its complex diterpenoid structure, featuring a unique oxetane ring and a dense array of stereocenters, presented a formidable challenge. Two of the most celebrated total syntheses were reported in 1994 by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.

Retrosynthetic Analysis of Taxol

Both the Nicolaou and Danishefsky syntheses employed convergent strategies, assembling the molecule from pre-synthesized fragments.

Nicolaou's Retrosynthetic Approach:

Nicolaou's strategy involved the coupling of rings A and C to form the central eight-membered B ring.[4]

G Taxol Taxol Baccatin_III_analogue Baccatin III Analogue (via Side Chain Addition) Taxol->Baccatin_III_analogue FGI ABC_ring_system ABC Tricyclic System (via Ring B Closure) Baccatin_III_analogue->ABC_ring_system Disconnection (Oxetane Ring Formation) Ring_A_fragment Ring A Fragment ABC_ring_system->Ring_A_fragment Disconnection (Shapiro and McMurry Reactions) Ring_C_fragment Ring C Fragment ABC_ring_system->Ring_C_fragment Disconnection (Shapiro and McMurry Reactions)

Caption: Nicolaou's retrosynthetic analysis of Taxol.

Danishefsky's Retrosynthetic Approach:

Danishefsky's approach was also convergent, but with a different strategy for the construction of the ring system.[5]

G Taxol Taxol Baccatin_III Baccatin III (via Side Chain Addition) Taxol->Baccatin_III FGI CD_ring_system CD Ring System (via Ring B Closure) Baccatin_III->CD_ring_system Disconnection (Heck Reaction) Ring_A_fragment Ring A Fragment CD_ring_system->Ring_A_fragment Disconnection Wieland_Miescher_ketone Wieland-Miescher Ketone CD_ring_system->Wieland_Miescher_ketone Multiple Steps

Caption: Danishefsky's retrosynthetic analysis of Taxol.

Quantitative Comparison of Taxol Total Syntheses

The following table provides a comparison of the key quantitative aspects of the Nicolaou and Danishefsky syntheses.

Lead ScientistYear PublishedNumber of Steps (Longest Linear Sequence)Overall YieldKey Starting Material
K.C. Nicolaou1994~40~0.0078%Commercially available achiral materials
S.J. Danishefsky1996~52Not explicitly stated in initial publications(+)-Wieland-Miescher ketone
Experimental Protocols for Key Steps in Taxol Syntheses

The following are representative experimental protocols for key reactions in the Nicolaou and Danishefsky syntheses.

Nicolaou's Shapiro Reaction for A-C Ring Coupling:

  • Reaction: A Shapiro reaction was employed to couple the vinyllithium derived from the Ring A fragment with an aldehyde on the Ring C fragment.

  • Procedure: To a solution of the trisylhydrazone of the Ring A ketone (1.0 eq) in THF at -78 °C was added n-butyllithium (2.2 eq). The solution was allowed to warm to 0 °C and then re-cooled to -78 °C. A solution of the Ring C aldehyde (1.2 eq) in THF was then added dropwise. The reaction mixture was stirred at -78 °C for 1 hour and then warmed to room temperature. The reaction was quenched with saturated aqueous ammonium chloride, and the product was extracted with ether. The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by flash chromatography.

Danishefsky's Heck Reaction for B-Ring Closure:

  • Reaction: An intramolecular Heck reaction was a key step in the formation of the eight-membered B-ring.

  • Procedure: A solution of the vinyl iodide precursor (1.0 eq), palladium(II) acetate (0.1 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq) in acetonitrile was heated at reflux for 12 hours. The reaction mixture was cooled to room temperature, filtered through a pad of Celite, and concentrated under reduced pressure. The residue was purified by column chromatography to afford the cyclized product.

Conclusion

The total syntheses of Strychnine and Taxol are towering achievements in organic chemistry that beautifully illustrate the principles of retrosynthetic analysis. By deconstructing these complex targets into simpler, manageable fragments, Woodward, Nicolaou, and Danishefsky were able to devise elegant and ultimately successful synthetic routes. This guide has provided a glimpse into the strategic thinking and experimental execution required to conquer such molecular challenges. For researchers in drug development and other scientific fields, a thorough understanding of retrosynthetic analysis is an invaluable tool for the rational design and synthesis of novel, complex molecules with desired functions.

References

An In-depth Technical Guide to the Core Principles of Retrosynthesis in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthesis is a powerful problem-solving technique in organic chemistry for planning the synthesis of complex organic molecules.[1] Developed by E.J. Corey, this approach involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps.[1] This guide provides an in-depth exploration of the core principles of retrosynthesis, offering a technical overview for researchers, scientists, and professionals in drug development. By working backward from the desired product, chemists can devise efficient and practical synthetic routes.[1][2]

The Disconnection Approach

The cornerstone of retrosynthesis is the disconnection approach , which involves the imaginary breaking of bonds in the target molecule to reveal simpler precursor structures.[3] Each disconnection corresponds to the reverse of a known and reliable chemical reaction.[3] This process is repeated until readily available starting materials are identified.

A special double-lined arrow (⇒) is used to denote a retrosynthetic step, indicating a transformation from the target molecule to its precursors.

Synthons and Synthetic Equivalents

A disconnection generates idealized fragments called synthons . These are typically charged species, such as carbocations or carbanions, that represent the reactive intermediates of the forward reaction.[4][5] Since synthons are often unstable and cannot be used directly, they are replaced by synthetic equivalents , which are real, commercially available reagents that perform the same chemical function as the synthon.[4][5]

For example, in the retrosynthesis of an alcohol, a C-C bond disconnection next to the hydroxyl group might yield a nucleophilic alkyl synthon (a carbanion) and an electrophilic hydroxyalkyl synthon (a carbocation). The synthetic equivalent for the carbanion could be a Grignard reagent or an organolithium compound, while the synthetic equivalent for the carbocation is typically a carbonyl compound (an aldehyde or ketone).[6]

G TM Target Molecule Disconnection Disconnection TM->Disconnection retrosynthetic analysis Synthon1 Synthon A (e.g., R⁻) Disconnection->Synthon1 Synthon2 Synthon B (e.g., R'⁺) Disconnection->Synthon2 SE1 Synthetic Equivalent A (e.g., Grignard Reagent) Synthon1->SE1 is equivalent to SE2 Synthetic Equivalent B (e.g., Aldehyde/Ketone) Synthon2->SE2 is equivalent to

The following table provides a summary of common synthons and their corresponding synthetic equivalents.

Synthon (Idealized Fragment)Synthetic Equivalent (Reagent)
R- (Carbanion)R-MgX (Grignard Reagent), R-Li (Organolithium)
R+ (Carbocation)R-X (Alkyl Halide)
⁻C≡N (Cyanide anion)NaCN, KCN, HCN
R-C≡C⁻ (Acetylide anion)R-C≡C-H + Base (e.g., NaNH₂)
R-CO⁺ (Acyl cation)R-COCl (Acyl Chloride), (RCO)₂O (Acid Anhydride)
⁻CH₂COR' (Enolate)CH₃COR' + Base (e.g., LDA)

Functional Group Interconversion (FGI)

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a disconnection that might not have been initially obvious or feasible.[3] FGIs are standard synthetic reactions, such as oxidation, reduction, or substitution, applied in the reverse direction during the planning phase.

For instance, if a disconnection leads to an unstable or unreactive synthon, an FGI can be employed to transform the functional group in the precursor into one that allows for a more logical and efficient disconnection.

FGI_Workflow

Chemoselectivity and Protecting Groups

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.[7] In a multi-step synthesis, it is crucial to consider the chemoselectivity of each reaction to avoid unwanted side products.

When a desired reaction is incompatible with a functional group present in the molecule, that group can be temporarily modified into a less reactive form using a protecting group .[8][9] An ideal protecting group should be:

  • Easy to introduce.[7]

  • Stable under the desired reaction conditions.[7]

  • Easy to remove without affecting the rest of the molecule.[7]

The following table summarizes common protecting groups for various functional groups.

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
AlcoholSilyl Ether (e.g., TBDMS)TBDMS-Cl, ImidazoleTBAF or H⁺
Benzyl Ether (Bn)BnBr, NaHH₂, Pd/C
Tetrahydropyranyl (THP)Dihydropyran, H⁺Aqueous Acid
CarbonylAcetal/KetalDiol, H⁺Aqueous Acid
AmineCarbamate (e.g., Boc)Boc₂OStrong Acid (e.g., TFA)
Carbamate (e.g., Cbz)Cbz-ClH₂, Pd/C
Carboxylic AcidMethyl EsterCH₃OH, H⁺Acid or Base Hydrolysis
Benzyl EsterBnOH, H⁺H₂, Pd/C

Case Study: Retrosynthetic Analysis of Atorvastatin (Lipitor)

Atorvastatin is a best-selling drug used to lower cholesterol. Its complex structure provides an excellent example of applying retrosynthetic principles. The industrial synthesis often utilizes the Paal-Knorr pyrrole synthesis as a key step.[10][11]

Atorvastatin_Retrosynthesis

The retrosynthesis of atorvastatin can be simplified as follows:

  • Disconnection of the pyrrole ring: The central pyrrole ring can be disconnected via a Paal-Knorr reaction, leading to a 1,4-diketone and a primary amine as the key precursors.[10][11]

  • Further disconnections of the precursors: These two complex precursors are then further broken down into simpler, commercially available starting materials through a series of additional disconnections and functional group interconversions.

The following table outlines the key steps in a reported synthesis of atorvastatin, highlighting the reaction type and reported yields.

StepReaction TypeStarting MaterialsProductYield (%)
1Ugi four-component reactionAmine, Aldehyde, Isocyanide, Carboxylic AcidAmido Acid Intermediate87
2Münchnone CycloadditionAmido Acid Intermediate, Acetylene DerivativeProtected Atorvastatin46
3DeprotectionProtected AtorvastatinAtorvastatin-

Yields are based on a specific reported synthesis and may vary.[12]

Experimental Protocols for Key Reactions

A successful synthesis relies on well-established and optimized experimental procedures. Below are detailed protocols for several key reactions commonly employed in multi-step syntheses.

Grignard Reaction

Reaction: Nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound to form an alcohol.

Experimental Protocol (Formation of Phenylmagnesium Bromide and reaction with CO₂): [13]

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to remove any moisture.

  • Reagent Preparation: Place magnesium turnings in the flask. Dissolve bromobenzene in anhydrous diethyl ether and place it in the dropping funnel.

  • Initiation: Add a small amount of the bromobenzene solution to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. The reaction is initiated when the solution turns cloudy and begins to reflux.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with CO₂: After the Grignard reagent has formed, pour it over crushed dry ice (solid CO₂).

  • Workup: Acidify the mixture with aqueous HCl to protonate the carboxylate. Extract the benzoic acid product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Wittig Reaction

Reaction: The reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene.

Experimental Protocol (Synthesis of trans-9-Styrylanthracene): [14]

  • Ylide Formation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in a suitable solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phosphonium salt and form the ylide.

  • Reaction with Aldehyde: To the ylide solution, add a solution of 9-anthraldehyde. Stir the reaction mixture at room temperature.

  • Workup: After the reaction is complete (monitored by TLC), add water to the reaction mixture. Collect the precipitated crude product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., isopropyl alcohol) to remove triphenylphosphine oxide and obtain the pure alkene product.[15]

Friedel-Crafts Acylation

Reaction: The acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.

Experimental Protocol (Acylation of Anisole): [16]

  • Apparatus Setup: Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Reagent Preparation: Dissolve aluminum chloride (the Lewis acid catalyst) in a dry, inert solvent (e.g., dichloromethane) in the flask and cool the mixture in an ice bath.

  • Addition: Add propionyl chloride to the cooled mixture. Then, add a solution of anisole in the same solvent dropwise from the dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ketone by distillation or column chromatography.

Swern Oxidation

Reaction: The oxidation of a primary or secondary alcohol to an aldehyde or ketone using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[17]

Experimental Protocol: [17]

  • Activation of DMSO: In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in dry dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath). Add a solution of DMSO in dichloromethane dropwise.

  • Addition of Alcohol: After stirring for a few minutes, add a solution of the alcohol in dichloromethane dropwise to the activated DMSO mixture.

  • Addition of Base: After stirring for a period, add a hindered base such as triethylamine to the mixture.

  • Warming and Workup: Allow the reaction to warm to room temperature. Quench the reaction with water. Separate the organic layer, wash it sequentially with dilute acid, water, and brine. Dry the organic layer and concentrate it under reduced pressure.

  • Purification: Purify the resulting aldehyde or ketone by column chromatography.

Catalytic Hydrogenation

Reaction: The addition of hydrogen across a double or triple bond, typically using a metal catalyst such as palladium on carbon (Pd/C).

Experimental Protocol (Hydrogenation of an Alkene): [1]

  • Apparatus Setup: To a round-bottom flask containing a magnetic stir bar, add the alkene and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C to the flask.

  • Hydrogenation: Seal the flask with a septum and purge the flask with hydrogen gas using a balloon filled with hydrogen. Stir the reaction vigorously under a hydrogen atmosphere.

  • Monitoring: The reaction progress can be monitored by TLC or by observing the consumption of hydrogen.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the alkane product.

Conclusion

Retrosynthetic analysis is an indispensable intellectual tool for the modern organic chemist. By systematically applying the core principles of disconnection, synthons, functional group interconversion, and strategic use of protecting groups, researchers can devise logical and efficient pathways for the synthesis of complex molecules. The ability to plan a synthesis in reverse is a critical skill in drug discovery and development, enabling the creation of novel therapeutic agents and the optimization of existing synthetic routes. A thorough understanding of these principles, coupled with a strong knowledge of reaction mechanisms and experimental techniques, empowers chemists to tackle the most challenging synthetic targets.

References

The Disconnection Approach: A Strategic Blueprint for Chemical Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a promising molecule to a life-saving therapeutic is paved with complex chemical challenges. At the heart of overcoming these challenges lies the art and science of organic synthesis. The disconnection approach, a powerful strategy in retrosynthesis, provides a logical and systematic framework for designing the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs). This guide delves into the core principles of the disconnection approach, offering a comprehensive overview for professionals in the field of drug development.

Core Principles of the Disconnection Approach

The disconnection approach, pioneered by E.J. Corey, is a problem-solving technique that reverses the process of chemical synthesis.[1] Instead of planning a synthesis in the forward direction—from starting materials to the final product—retrosynthesis begins with the target molecule and works backward.[2] This involves mentally breaking, or "disconnecting," chemical bonds to simplify the target molecule into smaller, more readily available precursors called synthons .[3] These synthons are idealized fragments that do not necessarily exist as stable species but represent the reactive character needed for the bond formation.[3] For each synthon, a corresponding real-world chemical, known as a synthetic equivalent , is identified.[3]

The process of breaking bonds is guided by a set of logical principles and a deep understanding of organic reactions. Key strategies within the disconnection approach include:

  • Functional Group Interconversion (FGI): This involves converting one functional group into another to facilitate a disconnection that might not be otherwise obvious or feasible.[3] For example, a nitro group can be introduced and later reduced to an amine, a common functional group in many pharmaceuticals.

  • Identifying Strategic Bonds: The choice of which bond to disconnect is crucial. Strategic disconnections are those that lead to significant simplification of the molecule, often breaking it into two fragments of similar complexity or leading to readily available starting materials.

  • Chemoselectivity: When a molecule contains multiple reactive sites, a successful synthesis must control which site reacts. Retrosynthetic analysis helps in planning a synthesis that avoids or manages chemoselectivity issues.

This systematic deconstruction of the target molecule continues until simple, commercially available starting materials are identified. The resulting analysis provides a "roadmap" for the forward synthesis.

Visualizing the Retrosynthetic Workflow

The logical flow of the disconnection approach can be visualized as a branching tree, starting from the target molecule and diversifying into various potential synthetic routes. This process is illustrated in the diagram below.

Retrosynthesis_Workflow TM Target Molecule (TM) Disconnection1 Disconnection 1 (e.g., C-C bond) TM->Disconnection1 Precursor1 Precursor 1 Disconnection1->Precursor1 Precursor2 Precursor 2 Disconnection1->Precursor2 FGI1 FGI Precursor1->FGI1 SM3 Starting Material 3 Precursor2->SM3 Precursor3 Precursor 3 FGI1->Precursor3 Disconnection2 Disconnection 2 (e.g., C-N bond) Precursor3->Disconnection2 SM1 Starting Material 1 Disconnection2->SM1 SM2 Starting Material 2 Disconnection2->SM2

Caption: A generalized workflow of the disconnection approach in retrosynthesis.

Case Studies in Drug Synthesis

The power of the disconnection approach is best illustrated through its application in the synthesis of pharmaceuticals. Here, we examine the retrosynthetic analysis of several widely used non-steroidal anti-inflammatory drugs (NSAIDs) and a key therapeutic for Alzheimer's disease.

Ketoprofen

Ketoprofen, 2-(3-benzoylphenyl)propanoic acid, is a common NSAID. Its structure features a central phenyl ring with a propanoic acid side chain and a benzoyl group.

A primary disconnection strategy for Ketoprofen involves breaking the C-C bond between the carbonyl group of the propanoic acid and the aromatic ring. This leads to simpler precursors.

Ketoprofen_Retrosynthesis Ketoprofen Ketoprofen 2-(3-benzoylphenyl)propanoic acid Disconnection C-C Disconnection Ketoprofen->Disconnection Retrosynthesis Precursors 3-Benzoylphenylacetonitrile + Methylating Agent Disconnection->Precursors StartingMaterials {3-Methylbenzophenone} Precursors->StartingMaterials Further Disconnections

Caption: Retrosynthetic analysis of Ketoprofen.

Quantitative Data on Ketoprofen Synthesis:

Different synthetic routes for Ketoprofen have been developed, with variations in reagents and reaction conditions leading to different overall efficiencies. The following table summarizes data from various patented syntheses, highlighting the yield of a key step involving the hydrolysis of a nitrile intermediate.

Starting Material for HydrolysisReaction ConditionsYield (%)Reference
3-Nitrile ethyl benzophenoneHCl gas in methanol, then KOH and water, reflux at 70°C for 2 hours95[4]
3-Nitrile ethyl benzophenoneHCl gas in methanol, then NaOH and water, reflux at 70°C for 2 hours93[3]
3-Nitrile ethyl benzophenoneHCl gas in methanol (-10°C), then KOH and water, reflux at 70°C for 2 hours91[4]
3-Nitrile ethyl benzophenoneHCl gas in methanol (50°C), then KOH and water, reflux at 70°C for 2 hours98[4]

Experimental Protocol: Synthesis of Ketoprofen via Nitrile Hydrolysis

This protocol is a generalized representation based on common procedures found in the literature.[3][4]

  • Reaction Setup: Dissolve 23.5g (0.1 mol) of 3-nitrile ethyl benzophenone in 100-200 mL of methanol in a three-necked flask.

  • Gas Introduction: Pass a stream of dry HCl gas through the solution at room temperature for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After the initial reaction is complete, add a solution of an inorganic base (e.g., 11.2g of KOH in 50mL of water) to the reaction mixture.

  • Reflux: Heat the mixture to reflux at 70°C for 2 hours.

  • Work-up: Cool the reaction solution to room temperature and adjust the pH to approximately 3.5 with hydrochloric acid, which will cause a solid to precipitate.

  • Purification: Filter the solid, dry it, and recrystallize from methanol to obtain pure Ketoprofen.

Donepezil

Donepezil is a piperidine-based reversible inhibitor of acetylcholinesterase, used for the treatment of Alzheimer's disease. Its core structure consists of a dimethoxyindanone moiety linked to an N-benzylpiperidine group.

A logical retrosynthetic disconnection for Donepezil is the C-N bond of the piperidine ring and the C-C bond connecting the two main ring systems.

Donepezil_Retrosynthesis Donepezil Donepezil Disconnection1 C-N Disconnection (Alkylation) Donepezil->Disconnection1 Intermediate1 4-( (5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine Disconnection1->Intermediate1 Disconnection2 C-C Disconnection (Reduction) Intermediate1->Disconnection2 Intermediate2 5,6-Dimethoxy-2-(pyridin-4-yl) methylene inda-1-one Disconnection2->Intermediate2 Disconnection3 C=C Disconnection (Aldol Condensation) Intermediate2->Disconnection3 StartingMaterials {5,6-dimethoxy-1-indanone | + | Pyridine-4-carboxaldehyde} Disconnection3->StartingMaterials

Caption: Retrosynthetic analysis of Donepezil.

Quantitative Data on Donepezil Synthesis:

The synthesis of Donepezil has been approached through various routes, with notable differences in overall yield.

Route DescriptionOverall Yield (%)Reference
Reaction of 5,6-dimethoxy-1-indanone with pyridine-4-carboxaldehyde, followed by benzylation and reduction.58.5[5]
Reaction of an indanone derivative with a carbonate ester, followed by halogenation, decarboxylation, and reduction.82[5]
Final benzylation step to yield Donepezil free base, followed by conversion to the HCl salt.92 (for the final step)[5]

Experimental Protocol: Key Steps in Donepezil Synthesis

The following outlines the general procedure for the synthesis of a key intermediate of Donepezil.

  • Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with pyridine-4-carboxaldehyde. A common procedure involves using a mild base like an alkali metal hydroxide in water at a temperature range of 15°C to 45°C.[6]

  • Benzylation: The resulting 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone is then benzylated using benzyl bromide in a suitable solvent at reflux temperature.[6]

  • Reduction: The pyridinium salt formed is subsequently reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using a catalyst like platinum dioxide.[6]

Other Notable Examples: Ibuprofen and Naproxen

The disconnection approach is broadly applicable to a wide range of pharmaceuticals. The syntheses of other common NSAIDs like Ibuprofen and Naproxen also rely on these principles.

Quantitative Data on Ibuprofen and Naproxen Synthesis:

DrugKey ReactionYield (%)Reference
IbuprofenPd-catalyzed coupling of an aryl bromide with propionic acid.>95
NaproxenAsymmetric hydrogenation of an α,β-unsaturated ester.>97
Naproxen EstersEsterification of Naproxen with various alcohols.81-86[4]

Conclusion

The disconnection approach is an indispensable tool in the arsenal of the modern medicinal and process chemist. By providing a logical and systematic method for deconstructing complex target molecules, it facilitates the design of efficient, scalable, and economically viable synthetic routes. For professionals in drug development, a thorough understanding of this approach is crucial for navigating the intricate landscape of pharmaceutical synthesis, from early-stage discovery to large-scale manufacturing. The ability to critically analyze a molecule and devise multiple synthetic pathways is a key skill that ultimately contributes to the successful and timely delivery of new medicines.

References

The Evolution of Synthesis: A Technical Guide to the History and Development of Retrosynthetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic chemistry, the synthesis of complex molecules has perpetually driven innovation. Before the mid-20th century, the approach to constructing intricate molecular architectures was largely a forward-thinking process, often relying on intuition and established reaction pathways, which could lead to lengthy and inefficient synthetic routes. The advent of retrosynthetic analysis marked a paradigm shift, introducing a logical and systematic methodology for planning the synthesis of complex organic molecules. This technical guide delves into the history, core principles, and development of retrosynthetic analysis, providing an in-depth look at its impact on chemical synthesis, particularly in the realm of drug development.

Retrosynthetic analysis is a problem-solving technique in which the chemist starts with the target molecule and works backward, deconstructing it into simpler, commercially available starting materials.[1] This process of mentally breaking bonds, known as "disconnections," is guided by a set of logical principles and an understanding of known chemical reactions in reverse, termed "transforms."[2] This revolutionary approach was formalized and championed by E.J. Corey, for which he was awarded the Nobel Prize in Chemistry in 1990.[3] His work transformed organic synthesis from an art to a more systematic science, enabling the efficient construction of highly complex natural products and pharmaceuticals.[4]

This guide will explore the foundational concepts of retrosynthetic analysis, examine key historical syntheses that exemplify its power, and discuss the evolution of this strategy into the age of computational chemistry.

Core Principles of Retrosynthetic Analysis

The practice of retrosynthetic analysis is built upon a foundation of several key concepts and strategies that guide the deconstruction of a target molecule.

1. Disconnection and Synthons: The cornerstone of retrosynthesis is the disconnection , an imaginary process of breaking a bond to simplify the target molecule.[5] The fragments generated from a disconnection are called synthons , which are idealized, charged fragments that represent the reactive species required for the corresponding forward reaction.[6] For example, a disconnection of a carbon-carbon bond might yield a nucleophilic carbanion synthon and an electrophilic carbocation synthon.

2. Synthetic Equivalents: Since synthons are often unstable or do not exist as discrete species, they are replaced by synthetic equivalents , which are real chemical reagents that can effect the desired chemical transformation.[6] For instance, the synthetic equivalent for a methyl carbocation synthon could be methyl iodide, while the equivalent for an acetylide anion synthon could be sodium acetylide.

3. Functional Group Interconversion (FGI): Often, the functional groups present in a target molecule are not immediately suitable for a desired disconnection. In such cases, a Functional Group Interconversion (FGI) is employed.[7] FGI is the process of converting one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent synthetic step. For example, a ketone might be reduced to an alcohol to set up a subsequent elimination reaction.

4. Retrons and Transforms: A retron is a minimal structural subunit within a molecule that enables a particular transform.[2] A transform is the reverse of a synthetic reaction. Recognizing retrons within a complex target molecule is a key skill in retrosynthetic analysis, as it suggests potential disconnections. For instance, a 1,3-dioxygenated pattern is a retron for a Claisen condensation transform.

5. The Retrosynthetic Tree: The process of retrosynthetic analysis generates a "tree" of possible synthetic routes.[8] The target molecule is the trunk, and each disconnection creates branches leading to simpler precursor molecules. By exploring different branches of the retrosynthetic tree, a chemist can identify multiple potential synthetic pathways and evaluate them based on criteria such as efficiency, cost, and stereochemical control.[1]

Mandatory Visualizations

Logical Workflow of Retrosynthetic Analysis

Retrosynthesis_Workflow Target Target Molecule Analyze Analyze Structure (Identify Key Features, Functional Groups, Stereocenters) Target->Analyze Identify_Retrons Identify Retrons and Potential Transforms Analyze->Identify_Retrons Propose_Disconnections Propose Disconnections (C-C, C-X bonds) Identify_Retrons->Propose_Disconnections Generate_Synthons Generate Synthons Propose_Disconnections->Generate_Synthons FGI Consider Functional Group Interconversion (FGI) Propose_Disconnections->FGI Identify_Equivalents Identify Synthetic Equivalents Generate_Synthons->Identify_Equivalents Precursors Simpler Precursor(s) Identify_Equivalents->Precursors Commercial Commercially Available? Precursors->Commercial Commercial->Analyze No Synthesize Develop Forward Synthetic Route Commercial->Synthesize Yes FGI->Analyze

Caption: A flowchart illustrating the iterative logical steps of retrosynthetic analysis.

Retrosynthetic Tree for a Hypothetical Molecule

Retrosynthetic_Tree TM Target Molecule P1 Precursor 1 TM->P1 Disconnect A P2 Precursor 2 TM->P2 Disconnect B P3 Precursor 3 P1->P3 Disconnect C P4 Precursor 4 P1->P4 Disconnect D SM3 Starting Material 3 P2->SM3 Disconnect E SM4 Starting Material 4 P2->SM4 Disconnect F SM1 Starting Material 1 P3->SM1 Disconnect G SM2 Starting Material 2 P4->SM2 Disconnect H

Caption: A simplified retrosynthetic tree showing multiple disconnection pathways.

Seminal Examples in the History of Retrosynthetic Thought

The power and elegance of retrosynthetic analysis are best illustrated through its application in the total synthesis of complex natural products.

The Robinson Synthesis of Tropinone (1917)

While predating the formalization of retrosynthetic analysis, Sir Robert Robinson's 1917 synthesis of tropinone is often cited as an early and brilliant example of retrosynthetic thinking.[1] Tropinone, an alkaloid, was synthesized in a one-pot reaction from succinaldehyde, methylamine, and acetonedicarboxylic acid.[6][9] This synthesis is remarkable for its biomimetic approach, as it mimics the likely biosynthetic pathway of the molecule.[9]

Retrosynthetic Analysis of Tropinone:

A retrosynthetic view of Robinson's synthesis involves two key disconnections corresponding to Mannich reactions. The bicyclic structure of tropinone is simplified by disconnecting the two bonds formed in the tandem reaction, leading back to the simple, acyclic starting materials.

Experimental Protocol (Adapted from Robinson, 1917):

  • Starting Materials: Succindialdehyde, methylamine, and acetonedicarboxylic acid (or acetone).

  • Procedure: A mixture of succindialdehyde, methylamine, and a salt of acetonedicarboxylic acid is prepared in an aqueous solution. The reaction is allowed to proceed for a period, often with gentle heating. The initial product is a salt of tropinonedicarboxylic acid. Upon acidification and heating, this intermediate decarboxylates to yield tropinone.

  • Initial Yield: The original synthesis reported a yield of 17%, which was later improved to over 90% with modifications to the reaction conditions.[9]

The Corey Synthesis of Prostaglandin F2α (1969)

E.J. Corey's total synthesis of Prostaglandin F2α (PGF2α) is a landmark achievement that showcases the power of his newly formalized retrosynthetic analysis.[5] Prostaglandins are a class of biologically active lipids with complex stereochemistry, making their synthesis a formidable challenge. Corey's approach was highly logical and led to a stereocontrolled synthesis of this important molecule.[5]

Retrosynthetic Analysis of PGF2α:

Corey's retrosynthesis of PGF2α involved the disconnection of the two side chains from the central five-membered ring. This led to a key bicyclic intermediate, often referred to as the "Corey lactone," which contained the necessary stereochemical information for the target molecule. This intermediate was then further deconstructed to simpler starting materials.

Experimental Protocol Highlights (Adapted from Corey et al., 1969):

The synthesis is a multi-step process, with key transformations including:

  • Diels-Alder Reaction: To construct the initial bicyclic framework.

  • Baeyer-Villiger Oxidation: To introduce the lactone functionality.

  • Iodolactonization: To control the stereochemistry of the hydroxyl group on the cyclopentane ring.

  • Horner-Wadsworth-Emmons and Wittig Reactions: To introduce the two side chains with the correct stereochemistry.

The entire synthesis involved 17 linear steps.[10]

The Nicolaou Synthesis of Taxol (1994)

The total synthesis of Taxol (paclitaxel), a potent anti-cancer drug, was a monumental challenge in organic synthesis. K.C. Nicolaou's successful synthesis in 1994 is a testament to the power of convergent retrosynthetic analysis.[11][12] A convergent approach involves synthesizing different fragments of the molecule separately and then joining them together, which is often more efficient for large, complex molecules.

Retrosynthetic Analysis of Taxol:

Nicolaou's strategy involved disconnecting the Taxol molecule into three main fragments: the A ring, the C ring, and the side chain.[12] The complex core of Taxol, containing the eight-membered B ring, was constructed by joining the pre-synthesized A and C rings. This convergent approach allowed for the efficient assembly of this highly complex natural product.[12]

Experimental Protocol Highlights (Adapted from Nicolaou et al., 1994):

The synthesis is highly complex, with some of the key reactions being:

  • Shapiro Reaction and Pinacol Coupling: To form the eight-membered B ring.

  • Diels-Alder Reaction: Used in the synthesis of the A and C ring fragments.

  • Late-stage attachment of the side chain: The complex side chain was attached near the end of the synthesis.

Quantitative Comparison of Synthetic Efficiency

Quantifying the improvement in synthetic efficiency due to retrosynthetic analysis can be challenging, as it is difficult to find direct comparisons of a synthesis performed with and without this guiding principle for the same complex molecule. However, we can observe the evolution of synthetic routes for a given target over time, with later syntheses often benefiting from more refined retrosynthetic strategies. The case of Taxol provides a compelling example.

Synthesis Lead Scientist(s) Year Published Number of Steps (Longest Linear Sequence) Overall Yield Key Strategy
Holton Taxol Total Synthesis Robert A. Holton1994~37~2%Linear
Nicolaou Taxol Total Synthesis K.C. Nicolaou199440 (in 3 parts)Not explicitly reported as a single figure, but known to be very lowConvergent
Danishefsky Taxol Total Synthesis Samuel J. Danishefsky1996~37~0.6%Convergent
Wender Taxol Total Synthesis Paul A. Wender1997~37~0.07%Linear, from a readily available natural product
Mukaiyama Taxol Total Synthesis Teruaki Mukaiyama1998~48~0.02%Linear

Note: The number of steps and overall yields are approximate and can be calculated in different ways. This table is for illustrative purposes to show the diversity of approaches and the general challenges in synthesizing such a complex molecule.

While these syntheses were all guided by retrosynthetic principles, the different strategies (linear vs. convergent) and the choice of starting materials led to varying efficiencies. The development of multiple routes to Taxol, each with its own set of strategic disconnections, highlights the creative and problem-solving power that retrosynthetic analysis provides to synthetic chemists.

The Modern Era: Computer-Assisted Retrosynthetic Analysis

The logical, rule-based nature of retrosynthetic analysis made it a prime candidate for computerization. The development of computer-assisted organic synthesis (CAOS) began in the 1960s, with E.J. Corey himself being a pioneer in this area. Early programs used databases of chemical reactions and applied the principles of retrosynthesis to generate potential synthetic routes.

Today, the field has advanced significantly with the integration of artificial intelligence and machine learning.[1] Modern software tools can analyze a target molecule and propose multiple synthetic pathways, often identifying novel and non-intuitive disconnections. These programs can also take into account factors such as the cost of starting materials, reaction yields, and safety considerations.

Key Features of Modern Retrosynthesis Software:

  • Large Reaction Databases: Access to vast databases of known chemical reactions.

  • Algorithmic Route Finding: Employing sophisticated algorithms to search for optimal synthetic pathways.

  • Machine Learning Models: Using AI to predict the outcomes of unknown reactions and to prioritize the most promising synthetic routes.

  • Integration with Other Tools: Linking to databases of commercially available starting materials and analytical data.

Conclusion

Retrosynthetic analysis has fundamentally reshaped the field of organic chemistry. By providing a logical and systematic framework for planning chemical syntheses, it has empowered chemists to construct increasingly complex and valuable molecules with greater efficiency and creativity. From its conceptual origins and its validation in the landmark syntheses of complex natural products to its current incarnation in sophisticated computer programs, retrosynthetic analysis continues to be an indispensable tool for researchers, scientists, and drug development professionals. As the challenges of synthesizing novel therapeutics and materials continue to grow, the principles of retrosynthetic analysis, augmented by the power of modern computational chemistry, will undoubtedly play a central role in driving future innovation.

References

The Architectural Logic of Synthesis: A Guide to E.J. Corey's Foundational Principles of Retrosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational principles of retrosynthetic analysis, a paradigm-shifting approach to chemical synthesis developed by Nobel laureate E.J. Corey. This powerful methodology provides a logical and systematic framework for the design of complex organic syntheses, moving from the target molecule backward to readily available starting materials. We will explore the core concepts of this analytical process and illustrate its application through two of Corey's seminal total syntheses: that of the structurally complex sesquiterpene, longifolene, and the biologically crucial prostaglandin F2α (PGF2α).

Core Concepts of Retrosynthetic Analysis

At its heart, retrosynthesis is a problem-solving technique that inverts the traditional forward-thinking approach to synthesis. Instead of starting with simple molecules and building towards a complex target, the chemist begins with the target molecule and conceptually breaks it down into simpler precursors. This process is guided by a set of logical principles and strategic considerations.

Key Terminologies:

  • Target Molecule (TM): The complex molecule for which a synthesis is being designed.

  • Retrosynthetic Arrow (=>): A double-lined arrow that indicates a reverse synthetic step.

  • Disconnection: The imaginary breaking of a chemical bond to simplify the target molecule. This is the primary operation in retrosynthesis.

  • Transform: The reverse of a chemical reaction. A disconnection is the result of applying a transform.

  • Synthon: An idealized fragment, usually an ion, resulting from a disconnection. Synthons do not necessarily represent stable, isolable species.

  • Synthetic Equivalent: A real chemical reagent that serves as the source of a synthon.

  • Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step.

The power of retrosynthetic analysis lies in its ability to illuminate multiple potential synthetic pathways, allowing for the selection of the most efficient and elegant route. Corey's work established several key strategies to guide this process, including topological, stereochemical, and functional group-based approaches.

Illustrative Case Study 1: The Total Synthesis of (±)-Longifolene

The total synthesis of longifolene, a tricyclic sesquiterpene, is a classic example of the power of retrosynthetic analysis in tackling complex carbocyclic frameworks. The key challenge in the synthesis of longifolene lies in the construction of its unique bridged ring system.

Retrosynthetic Analysis of Longifolene

The retrosynthetic analysis of longifolene, as conceptualized by Corey, is a testament to strategic bond disconnections. The logic flows from the complex target to simpler, more manageable precursors.

G TM Longifolene Int1 Intermediate 1 (Key Bridged Ketone) TM->Int1 C-C bond formation (intramolecular alkylation) Int2 Intermediate 2 (Michael Adduct) Int1->Int2 C-C bond formation (Michael addition) Int3 Intermediate 3 (Wieland-Miescher Ketone analogue) Int2->Int3 Functional Group Interconversion SM Starting Materials (Simple Cyclic Ketones) Int3->SM Robinson Annulation

Caption: Retrosynthetic analysis of Longifolene.

Quantitative Data: Total Synthesis of (±)-Longifolene

The following table summarizes the key transformations and reported yields in the forward synthesis of (±)-longifolene.

StepTransformationReagents and ConditionsYield (%)
1Robinson AnnulationMethyl vinyl ketone, base~70
2Reduction and Protection1. NaBH4, EtOH; 2. Ac2O, pyridine~90
3Ozonolysis and Aldol Condensation1. O3, CH2Cl2/MeOH; 2. Zn, AcOH; 3. Piperidine, AcOH, benzene~65
4HydrogenationH2, Pd/C, EtOH~95
5Wittig ReactionPh3P=CH2, THF~85
6Hydroboration-Oxidation1. B2H6, THF; 2. H2O2, NaOH~80
7OxidationJones reagent (CrO3/H2SO4/acetone)~88
8Intramolecular Michael AdditionNaH, benzene~75
9Wolff-Kishner ReductionNH2NH2, KOH, ethylene glycol, heat~80
10Introduction of the gem-dimethyl group1. LDA, THF; 2. MeI~90
11Final Ring Closure (Intramolecular Alkylation)KH, THF~60
Experimental Protocols: Key Steps in the Synthesis of (±)-Longifolene

Step 8: Intramolecular Michael Addition

To a solution of the enone intermediate in dry benzene under an inert atmosphere is added sodium hydride (1.2 equivalents). The reaction mixture is stirred at room temperature for 4 hours. After completion, the reaction is quenched by the slow addition of acetic acid. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the tricyclic ketone.

Step 11: Final Ring Closure (Intramolecular Alkylation)

The ketone precursor is dissolved in dry tetrahydrofuran (THF) and cooled to 0 °C under an inert atmosphere. Potassium hydride (1.5 equivalents) is added portion-wise, and the reaction mixture is stirred at this temperature for 1 hour, followed by stirring at room temperature for 12 hours. The reaction is carefully quenched with water and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (±)-longifolene, is purified by distillation.

Illustrative Case Study 2: The Total Synthesis of Prostaglandin F2α (PGF2α)

The prostaglandins are a class of biologically active lipids with a wide range of physiological effects. Their complex and stereochemically rich structures presented a formidable synthetic challenge. E.J. Corey's total synthesis of PGF2α is a landmark achievement that showcases a masterful application of retrosynthetic principles, particularly in the control of stereochemistry.

Retrosynthetic Analysis of Prostaglandin F2α

The retrosynthetic strategy for PGF2α hinges on the disconnection of the two side chains and the stereocontrolled construction of the cyclopentane core. A key bicyclic intermediate, often referred to as the "Corey lactone," is a central feature of this approach.

G TM Prostaglandin F2α Int1 Intermediate 1 (Diol) TM->Int1 Wittig Reaction (Upper side chain) Int2 Corey Lactone Diol Int1->Int2 Horner-Wadsworth-Emmons (Lower side chain) Int3 Corey Lactone Aldehyde Int2->Int3 Reduction Int4 Bicyclic Lactone Int3->Int4 Baeyer-Villiger Oxidation SM Starting Materials (Cyclopentadiene derivative) Int4->SM Diels-Alder Reaction

Caption: Retrosynthetic analysis of Prostaglandin F2α.

Quantitative Data: Total Synthesis of PGF2α

The following table outlines the key steps and their reported yields in Corey's synthesis of PGF2α.

StepTransformationReagents and ConditionsYield (%)Stereoselectivity
1Diels-Alder ReactionAcrylonitrile, Cu(BF4)2>90Endo selective
2Ketone FormationKOH, DMSO~85-
3Baeyer-Villiger Oxidationm-CPBA, NaHCO3>95Regioselective
4IodolactonizationI2, KI, NaHCO3, H2O~80Stereospecific
5Reduction of Iodide and Protection1. n-Bu3SnH, AIBN, benzene; 2. DHP, p-TsOH~95-
6Reduction of LactoneDIBAL-H, toluene, -78 °C~90-
7Wittig Reaction (Upper Side Chain)(Ph3P(CH2)4CO2Na), DMSO~85Z-selective
8Deprotection and Oxidation1. AcOH, H2O; 2. Collins reagent (CrO3·2py)~80-
9Horner-Wadsworth-Emmons (Lower Side Chain)(MeO)2P(O)CH2C(O)C5H11, NaH, DME~70E-selective
10Reduction of KetoneZn(BH4)2, DME~92S:R ≈ 1:1
11Chromatographic Separation and DeprotectionSilica gel chromatography; aq. AcOH~45 (of S-isomer)-
Experimental Protocols: Key Steps in the Synthesis of PGF2α

Step 4: Iodolactonization

The bicyclic alkene is dissolved in a mixture of tetrahydrofuran and water. Sodium bicarbonate is added, followed by a solution of iodine and potassium iodide in water. The reaction mixture is stirred at room temperature in the dark for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the iodolactone, which is often used in the next step without further purification.

Step 7: Wittig Reaction (Upper Side Chain)

To a solution of the Wittig salt, sodio-4-carboxybutyl-triphenylphosphorane, in dimethyl sulfoxide (DMSO) is added a solution of the lactol intermediate in DMSO. The reaction mixture is stirred at room temperature for 12 hours. Water is then added, and the mixture is acidified with citric acid and extracted with a mixture of ethyl acetate and hexane. The organic extracts are washed with brine, dried, and concentrated to give the carboxylic acid product, which is purified by crystallization or chromatography.

Conclusion

E.J. Corey's development of retrosynthetic analysis fundamentally transformed the field of organic synthesis. By providing a logical and strategic framework for deconstructing complex molecules, it moved the discipline from a collection of individual reactions to a science of rational design. The total syntheses of longifolene and PGF2α are not only monumental achievements in their own right but also serve as enduring pedagogical examples of the power and elegance of this approach. For researchers and professionals in drug development, a deep understanding of these principles is indispensable for the efficient and innovative construction of novel molecular entities.

Methodological & Application

Application of Retrosynthesis in the Synthesis of Natural Products: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves the conceptual deconstruction of a target molecule into simpler, commercially available starting materials. This approach, pioneered by E.J. Corey, has become an indispensable tool in the synthesis of complex natural products, which often possess intricate stereochemistry and unique molecular architectures. By working backward from the target molecule, chemists can identify key bond disconnections and strategic transformations that pave the way for an efficient and elegant forward synthesis.

This document provides detailed application notes and protocols for the application of retrosynthesis to the synthesis of three distinct natural products: Platensimycin, Mesembrine, and Abyssomicin C. It includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of retrosynthetic pathways and experimental workflows.

Case Study 1: Platensimycin

Platensimycin is a potent antibiotic that functions by inhibiting the bacterial enzyme FabF, which is crucial for fatty acid biosynthesis. Its complex tetracyclic core presented a significant synthetic challenge.

Retrosynthetic Analysis of Platensimycin

The retrosynthetic strategy for platensimycin, as devised by Nicolaou and coworkers, hinges on a few key disconnections. The amide bond is retrosynthetically cleaved to disconnect the tetracyclic core from the aminobenzoic acid fragment. The core itself is simplified through a retro-intramolecular Diels-Alder reaction, a powerful transformation for constructing polycyclic systems. Further simplification leads to more readily available precursors.

G Platensimycin Platensimycin Amide_Cleavage Amide Bond Cleavage Platensimycin->Amide_Cleavage Tetracyclic_Core Tetracyclic Core Amide_Cleavage->Tetracyclic_Core Aminobenzoic_Acid Aminobenzoic Acid Fragment Amide_Cleavage->Aminobenzoic_Acid Retro_Diels_Alder Retro-Intramolecular Diels-Alder Tetracyclic_Core->Retro_Diels_Alder Diene_Precursor Diene Precursor Retro_Diels_Alder->Diene_Precursor Further_Simplification Further Simplification Diene_Precursor->Further_Simplification Starting_Materials Simpler Starting Materials Further_Simplification->Starting_Materials

Caption: Retrosynthetic analysis of Platensimycin.

Quantitative Data for Platensimycin Synthesis

The following table summarizes the key quantitative data for the total synthesis of (-)-Platensimycin as reported by Nicolaou et al.

Step NumberReactionReagents and ConditionsYield (%)
1Intramolecular Diels-Alder ReactionMesitylene, 210 °C, 48 h61
2Olefin MetathesisGrubbs' 2nd generation catalyst, CH2Cl2, 40 °C85
3Epoxidationm-CPBA, CH2Cl2, 0 °C to rt91
4Amide CouplingHATU, DIPEA, DMF75
5Global DeprotectionTBAF, THF88
Experimental Protocols for Key Reactions in Platensimycin Synthesis

Protocol 1: Intramolecular Diels-Alder Reaction

  • A solution of the triene precursor (1.0 g, 2.5 mmol) in mesitylene (50 mL) was degassed with argon for 30 minutes.

  • The solution was heated to 210 °C in a sealed tube for 48 hours.

  • The reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to afford the tetracyclic product.

Case Study 2: Mesembrine

Mesembrine is an alkaloid found in the plant Sceletium tortuosum and is known for its psychoactive properties. Its structure features a cis-fused 3a-aryloctahydroindole core with a quaternary carbon center.

Retrosynthetic Analysis of Mesembrine

A common retrosynthetic approach to mesembrine involves a key disconnection of the C-N bond within the pyrrolidine ring, suggesting a reductive amination or a related cyclization strategy. The quaternary carbon can be constructed through various methods, including conjugate addition or α-alkylation of a ketone.

G Mesembrine Mesembrine CN_Bond_Cleavage C-N Bond Cleavage Mesembrine->CN_Bond_Cleavage Amino_Ketone Amino-diketone Precursor CN_Bond_Cleavage->Amino_Ketone Conjugate_Addition Retro-Michael Addition Amino_Ketone->Conjugate_Addition Cyclohexenone Substituted Cyclohexenone Conjugate_Addition->Cyclohexenone Amine Methylamine Conjugate_Addition->Amine Aryl_Grignard Retro-Grignard Addition Cyclohexenone->Aryl_Grignard Aryl_Bromide 3,4-Dimethoxyphenyl Bromide Aryl_Grignard->Aryl_Bromide Cyclohexenone_Precursor Cyclohexenone Precursor Aryl_Grignard->Cyclohexenone_Precursor

Caption: Retrosynthetic analysis of Mesembrine.

Quantitative Data for Mesembrine Synthesis

The following table summarizes key quantitative data from a representative synthesis of (±)-Mesembrine.

Step NumberReactionReagents and ConditionsYield (%)
1Grignard Reaction3,4-Dimethoxyphenylmagnesium bromide, THF, 0 °C to rt85
2AllylationNaH, Allyl bromide, THF92
3OzonolysisO3, CH2Cl2, -78 °C; then Me2S88
4Reductive AminationMeNH2, NaBH3CN, MeOH75
Experimental Protocols for Key Reactions in Mesembrine Synthesis

Protocol 2: Grignard Reaction for Aryl Group Introduction

  • To a solution of 4-bromoveratrole (5.0 g, 23 mmol) in dry THF (50 mL) was added magnesium turnings (0.6 g, 25 mmol) under an argon atmosphere.

  • The mixture was stirred at room temperature until the magnesium was consumed.

  • The resulting Grignard reagent was cooled to 0 °C and a solution of cyclohexenone (2.0 g, 20.8 mmol) in dry THF (20 mL) was added dropwise.

  • The reaction was stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction was quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (silica gel, 5:1 hexanes:ethyl acetate).

Protocol 3: Reductive Amination for Pyrrolidine Ring Formation

  • To a solution of the amino-diketone precursor (1.0 g, 3.4 mmol) in methanol (30 mL) was added methylamine (2.0 M in THF, 3.4 mL, 6.8 mmol) and acetic acid (0.2 mL).

  • The mixture was stirred at room temperature for 1 hour.

  • Sodium cyanoborohydride (0.32 g, 5.1 mmol) was added in one portion.

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3.

  • The aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated.

  • The crude product was purified by flash column chromatography (silica gel, 10:1 CH2Cl2:MeOH).

Case Study 3: Abyssomicin C

Abyssomicin C is a polycyclic polyketide natural product isolated from a marine actinomycete, which exhibits potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). Its intricate bridged and spirocyclic framework poses a formidable synthetic challenge.

Retrosynthetic Analysis of Abyssomicin C

The retrosynthesis of Abyssomicin C often involves a key intramolecular Diels-Alder reaction to construct the bicyclic core. Further disconnections reveal simpler fragments that can be assembled through well-established synthetic transformations.

G Abyssomicin_C Abyssomicin C Retro_IMDA Retro-Intramolecular Diels-Alder Abyssomicin_C->Retro_IMDA Triene_Precursor Acyclic Triene Precursor Retro_IMDA->Triene_Precursor Disconnection_1 C-C Bond Disconnection Triene_Precursor->Disconnection_1 Fragment_A Fragment A Disconnection_1->Fragment_A Fragment_B Fragment B Disconnection_1->Fragment_B Further_Simplification_A Further Simplification A Fragment_A->Further_Simplification_A Further_Simplification_B Further Simplification B Fragment_B->Further_Simplification_B Starting_Materials_A Starting Materials A Further_Simplification_A->Starting_Materials_A Starting_Materials_B Starting Materials B Further_Simplification_B->Starting_Materials_B

Caption: Retrosynthetic analysis of Abyssomicin C.

Quantitative Data for Abyssomicin C Synthesis

The following table presents key quantitative data from a total synthesis of (±)-Abyssomicin C.

Step NumberReactionReagents and ConditionsYield (%)
1Aldol CondensationLDA, THF, -78 °C82
2Intramolecular Diels-AlderToluene, 180 °C75
3EpoxidationDMDO, Acetone, 0 °C90
4SpiroketalizationCSA, CH2Cl285
Experimental Protocols for Key Reactions in Abyssomicin C Synthesis

Protocol 4: Intramolecular Diels-Alder Reaction

  • A solution of the acyclic triene precursor (500 mg, 1.5 mmol) in toluene (20 mL) was degassed with argon for 20 minutes.

  • The solution was heated to 180 °C in a sealed, thick-walled glass tube for 24 hours.

  • The reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes) to yield the bicyclic product.

Conclusion

The successful application of retrosynthetic analysis is fundamental to the efficient synthesis of complex natural products. By strategically deconstructing the target molecule, chemists can devise convergent and elegant synthetic routes. The case studies of Platensimycin, Mesembrine, and Abyssomicin C highlight the power of this approach, showcasing how key disconnections and the application of powerful synthetic reactions can lead to the successful construction of intricate molecular architectures. The provided protocols for key transformations serve as a practical guide for researchers in the field of natural product synthesis and drug discovery.

Application Notes and Protocols for Computer-Assisted Retrosynthesis Software

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Computer-Assisted Retrosynthesis

Computer-Assisted Retrosynthesis (CASP) has emerged as an indispensable tool in modern chemistry, revolutionizing the way synthetic routes are designed for novel and known molecules. By leveraging sophisticated algorithms and vast reaction databases, these software tools can predict plausible reaction pathways, saving significant time and resources in the laboratory. The underlying technologies range from expert systems with hand-coded reaction rules to advanced artificial intelligence and machine learning models that learn from the wealth of published chemical literature. These tools aid researchers in identifying diverse and efficient synthetic strategies, ultimately accelerating drug discovery and development.

Software and Tools Overview

A variety of software and tools are available for computer-assisted retrosynthesis, each with its unique approach and capabilities. These can be broadly categorized into template-based, template-free, and hybrid methods. Template-based systems rely on a predefined set of reaction rules, while template-free approaches utilize machine learning models to predict reactions without explicit templates. Hybrid systems often combine the strengths of both methodologies.

Below is a summary of prominent software in the field, detailing their underlying technology and key features.

Software/ToolUnderlying TechnologyKey FeaturesAvailability
AiZynthFinder Monte Carlo Tree Search (MCTS) guided by a neural network trained on reaction templates.[1][2]Open-source and highly customizable, allowing users to train on their own datasets. It supports multiple search algorithms and expansion policies.[1][2]Open-Source
ASKCOS A suite of open-source tools including template-based and template-free models, MCTS, and feasibility assessment modules.[3][4][5]Interactive and automatic planning modes, with modules for reaction outcome prediction and condition recommendation.[3][5][6]Open-Source
SYNTHIA™ (formerly Chematica) An expert system based on a vast database of over 100,000 hand-coded reaction rules.[7][8][9]Provides detailed pathways with consideration for stereochemistry, regioselectivity, and potential protecting groups.[7] Offers customization of search parameters to meet specific project needs.[7]Commercial
IBM RXN for Chemistry A cloud-based platform utilizing a proprietary neural machine translation model (Molecular Transformer) for reaction prediction.Freely accessible online service that predicts chemical reactions and retrosynthesis pathways. Offers integration with robotic systems for automated synthesis.Free Online Service (with paid subscriptions for advanced features)
ChemAIRS An AI-powered system trained on a large dataset of chemical reactions.[8]Features modules for retrosynthesis, synthetic accessibility scoring, forward synthesis prediction, and process chemistry.[8] Includes a "Manual Search" function for chemist-in-the-loop guidance.[8]Commercial

Quantitative Performance Comparison

Evaluating the performance of retrosynthesis software is a complex task, as the "best" route can be subjective and context-dependent.[10] However, several metrics are commonly used to benchmark these tools, including top-N accuracy, success rate, and round-trip accuracy. Top-N accuracy measures whether the experimentally validated reaction is found within the top N predictions.[11][12][13] The success rate indicates the percentage of target molecules for which a valid synthesis route is found. Round-trip accuracy assesses the validity of a predicted retrosynthetic step by performing a forward prediction on the suggested precursors to see if the original target is regenerated.[11]

Software/ToolTop-1 Accuracy (%)Top-N Accuracy (N)Success Rate (%)Notes
AiZynthFinder (MCTS) Varies by model~97% (at least one solution found for set-n1 routes)Not explicitly statedPerformance is highly dependent on the search algorithm and the underlying one-step prediction model. The success rate is for finding at least one solved route.
ASKCOS (Template-based) ~50%75% (Top-3)Not explicitly statedPerformance can vary based on the specific module and model used within the ASKCOS suite.
SYNTHIA™ Not publicly availableNot publicly availableNot publicly availableAs a commercial tool, direct comparative performance metrics are not typically published in academic literature.
Molecular Transformer (IBM RXN) 54.1%89.8% (Top-10)Not explicitly statedThis represents the performance of the underlying model for single-step retrosynthesis prediction.
ChemAIRS >90% (impurity prediction accuracy)Not publicly availableNot publicly availableWhile overall retrosynthesis accuracy is not specified, high accuracy is reported for impurity prediction.[14]

Note: The performance metrics presented in this table are compiled from various studies and may not be directly comparable due to differences in datasets and evaluation methodologies.

Experimental Protocols

Protocol 1: Retrosynthesis Planning with AiZynthFinder

This protocol outlines the steps for performing a retrosynthesis prediction using the AiZynthFinder command-line interface.

  • Installation: Install AiZynthFinder and its dependencies using pip:

  • Download Public Data: Download the pre-trained models and stock data:

  • Prepare Input File: Create a text file (e.g., smiles.txt) containing the SMILES string of the target molecule, with one SMILES per line.

  • Run AiZynthFinder: Execute the following command in the terminal, providing the path to your configuration file and the input SMILES file:

  • Analyze Results: The output will be a JSON file containing the predicted retrosynthetic routes. The tool provides information on the predicted reactions, intermediates, and commercially available starting materials.

Protocol 2: Interactive Retrosynthesis with ASKCOS

This protocol describes how to use the interactive path planner in the ASKCOS web interface.

  • Access ASKCOS: Navigate to the ASKCOS web portal.

  • Input Target Molecule: Draw the target molecule in the provided chemical editor or enter its SMILES string.

  • Initiate Retrosynthesis: Select the "Interactive Path Planner" module.

  • Explore Disconnections: ASKCOS will display a list of possible one-step retrosynthetic disconnections. Each suggestion is ranked based on a neural network score.

  • Select and Expand: Click on a desired precursor to expand the synthesis tree further. This process is repeated iteratively until all branches of the tree terminate in commercially available starting materials.

  • Save and Export: The final retrosynthetic route can be saved and exported for future reference.

Visualizations

General Retrosynthesis Workflow

G Target Target Molecule OneStep One-Step Retrosynthesis Prediction Target->OneStep Precursors Candidate Precursors OneStep->Precursors Feasibility Feasibility & Scoring Precursors->Feasibility Purchasable Check Purchasability Feasibility->Purchasable Solved Solved Route Purchasable->Solved All Purchasable Expand Expand Precursor Purchasable->Expand Not Purchasable Expand->OneStep

Caption: A general workflow for computer-assisted retrosynthesis.

Monte Carlo Tree Search (MCTS) in Retrosynthesis

G cluster_mcts MCTS Cycle Selection Selection Expansion Expansion Selection->Expansion Simulation Simulation (Rollout) Expansion->Simulation Backpropagation Backpropagation Simulation->Backpropagation Backpropagation->Selection Start Start with Target Molecule Tree Build Search Tree Start->Tree cluster_mcts cluster_mcts Tree->cluster_mcts BestRoute Extract Best Route cluster_mcts->BestRoute

Caption: The Monte Carlo Tree Search (MCTS) cycle for exploring retrosynthetic routes.[15][16]

Template-Based vs. Template-Free Logic

G cluster_template_based Template-Based Approach cluster_template_free Template-Free Approach Target1 Target Molecule Match Match Templates Target1->Match TemplateDB Reaction Template Database TemplateDB->Match Precursors1 Generate Precursors Match->Precursors1 Target2 Target Molecule MLModel Machine Learning Model (e.g., Transformer) Target2->MLModel Precursors2 Directly Predict Precursors MLModel->Precursors2

Caption: A comparison of the logical flow in template-based and template-free retrosynthesis.[17][18]

References

Application Notes and Protocols for Functional Group Interconversion (FGI) in Retrosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Functional Group Interconversion (FGI)

Functional Group Interconversion (FGI) is a cornerstone of modern organic synthesis and a critical strategic tool in retrosynthesis. It involves the transformation of one functional group into another to facilitate a key bond disconnection or to set up the molecule for a subsequent strategic transformation. In the context of retrosynthesis, FGI allows chemists to navigate complex synthetic pathways by simplifying the target molecule into more readily available starting materials. The decision to employ an FGI is a strategic choice, often made when a direct disconnection of a bond is not feasible or does not lead to viable synthetic precursors.

The Strategic Role of FGI in Retrosynthesis

Retrosynthetic analysis involves breaking down a complex target molecule into simpler, commercially available starting materials. This process relies on two primary operations: disconnections, which are the imaginary breaking of bonds, and Functional Group Interconversions (FGIs).

The decision-making process in retrosynthesis often involves choosing between a direct disconnection and an FGI followed by a disconnection. An FGI is typically employed when:

  • A functional group in the target molecule is not suitable for a desired disconnection. For instance, an alcohol may be converted to a better leaving group like a tosylate or halide to enable a nucleophilic substitution.

  • The desired disconnection leads to unstable or unavailable synthons. FGI can transform the functionality to generate more stable and synthetically accessible fragments.

  • A functional group interferes with a planned reaction elsewhere in the molecule. In such cases, the interfering group can be converted to a less reactive one (protection) and then regenerated later in the synthesis (deprotection), which is a form of FGI.

Below is a diagram illustrating the logical relationship between FGI and disconnection in retrosynthetic planning.

FGI_in_Retrosynthesis Target Target Molecule Disconnect Attempt Disconnection Target->Disconnect FGI Perform FGI Target->FGI Simpler_Precursor Simpler Precursor(s) Disconnect->Simpler_Precursor Successful Unsuitable Unsuitable/Unstable Synthons Disconnect->Unsuitable Unsuccessful FGI->Target Modified Target FGI->Disconnect Re-attempt Unsuitable->FGI Swern_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve oxalyl chloride in DCM B Cool to -78°C A->B C Add DMSO dropwise B->C D Add alcohol solution dropwise C->D E Stir at -78°C D->E F Add triethylamine E->F G Warm to RT F->G H Aqueous work-up G->H I Dry and concentrate H->I J Purify by chromatography I->J

Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Retrosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of complex, biologically active molecules, particularly pharmaceuticals, the control of stereochemistry is paramount. A specific enantiomer of a drug can exhibit desired therapeutic effects, while its mirror image may be inactive or even toxic.[1] Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and the use of chiral auxiliaries is a powerful and reliable strategy to achieve this goal.[2]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[3][4] This auxiliary then directs a subsequent chemical transformation, forcing it to proceed with a high degree of facial selectivity, thereby creating a new stereocenter with a predictable configuration.[3][4] After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[3][4] This three-step process—attachment, diastereoselective reaction, and cleavage—is a cornerstone of modern organic synthesis.[4]

From a retrosynthetic perspective, the presence of a chiral auxiliary simplifies the disconnection of a target molecule by allowing for the reliable installation of a specific stereocenter. The choice of auxiliary is critical and depends on the nature of the desired transformation. Some of the most widely used and effective chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides, which are derived from naturally occurring chiral compounds like amino acids and terpenes.[3][5]

Logical Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

The general strategy for employing a chiral auxiliary in asymmetric synthesis can be visualized as a three-stage workflow. This process is fundamental to planning a retrosynthesis that incorporates an auxiliary-mediated stereoselective step.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Covalent_Bonding Covalent Bonding Prochiral_Substrate->Covalent_Bonding Chiral_Auxiliary Chiral Auxiliary (Xc) (e.g., Evans' Auxiliary) Chiral_Auxiliary->Covalent_Bonding Adduct Chiral Adduct (Xc-Substrate) Covalent_Bonding->Adduct Adduct->Adduct_ref Reagent Reagent / Electrophile Diastereoselective_Reaction Diastereoselective Transformation (e.g., Alkylation, Aldol) Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product (Xc-Product*) Diastereoselective_Reaction->Diastereomeric_Product Diastereomeric_Product->Diastereomeric_Product_ref Cleavage_Reagent Cleavage Reagent (e.g., LiOH, LAH) Cleavage Cleavage Cleavage_Reagent->Cleavage Final_Product Enantiomerically Enriched Product (Product) Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary (Xc) Cleavage->Recovered_Auxiliary

References

Troubleshooting & Optimization

common pitfalls in retrosynthetic planning

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for retrosynthetic planning. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis design process. Here you will find frequently asked questions and troubleshooting guides to address specific issues in your retrosynthetic analysis.

Frequently Asked Questions (FAQs)

Q1: My retrosynthetic analysis software generated a route that seems overly complex. How can I simplify it?

A1: Overly complex synthetic routes are a common issue, especially with in-silico tools that may propose routes with redundant steps.[1] To simplify a proposed synthesis, consider the following:

  • Step Economy: Aim to minimize the number of synthetic steps. Fewer steps can lead to higher overall yields, reduced costs, and simplified purification processes.[2]

  • Protecting Group Strategy: Evaluate if the proposed protecting and deprotecting steps are truly necessary. A cohesive strategy that considers the entire route can often minimize these conversions.[1]

  • Convergent vs. Linear Synthesis: Favor convergent routes where fragments of the molecule are synthesized separately and then combined. Convergent syntheses generally have higher overall yields compared to linear syntheses where steps are performed sequentially.[3][4]

Q2: How can I ensure the reactions proposed by my retrosynthesis plan are feasible in the lab?

A2: Computational tools may suggest idealized reactions without considering real-world feasibility, such as side reactions or low yields.[1] To validate the proposed reactions:

  • Literature Precedent: Cross-reference each proposed reaction with established literature and reaction databases to confirm its practicality and reported yields.[1]

  • Reaction Conditions: Carefully examine the proposed reaction conditions. Be mindful of potential incompatibilities between reagents and functional groups present in your molecule.[5]

  • Expert Judgment: Always apply chemical intuition and expertise. Do not blindly trust software outputs; treat them as advisory rather than authoritative.[1]

Q3: The starting materials suggested by the retrosynthesis plan are not commercially available. What should I do?

A3: A significant pitfall is designing a route that terminates at intermediates presumed to be available starting materials but are not actually purchasable.[1] To address this:

  • Verify Availability: Before finalizing a route, confirm the commercial availability of all proposed starting materials using real-time supplier databases.[1]

  • Adjust Disconnections: If a key starting material is unavailable, revisit the retrosynthetic analysis to explore alternative disconnections that lead to readily available precursors.

  • Consider Custom Synthesis: If a crucial, unavailable starting material cannot be avoided, factor in the time and resources required for its custom synthesis.

Q4: My retrosynthesis plan ignores the stereochemistry of the target molecule. How can I incorporate stereocontrol?

A4: Neglecting stereochemistry is a critical error that can lead to the synthesis of the wrong isomer.[1] To ensure proper stereochemical control:

  • Define Constraints: Explicitly define the required stereochemistry at the beginning of the planning process.[1]

  • Chiral Building Blocks: Utilize enantiopure starting materials or building blocks from the chiral pool.

  • Stereoselective Reactions: Incorporate stereoselective reactions, such as those using chiral catalysts or auxiliaries, to control the formation of stereocenters.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Side Reactions

If you are encountering unexpected side products that were not predicted by your initial retrosynthetic plan, follow these steps:

  • Re-evaluate Functional Group Compatibility: Analyze all functional groups present in your intermediate. Certain groups might be sensitive to the reaction conditions, leading to undesired transformations.

  • Analyze Reaction Mechanism: A thorough understanding of the reaction mechanism can help identify potential side pathways.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent to favor the desired reaction pathway.

Guide 2: Addressing Low Reaction Yields

Low yields can derail a synthetic campaign. If a key step in your synthesis is underperforming, consider the following:

Potential Cause Troubleshooting Action Experimental Protocol Example
Suboptimal Reaction Conditions Perform a Design of Experiments (DoE) to screen for optimal temperature, concentration, and catalyst loading.Protocol: Set up a parallel reaction block with a matrix of varying temperatures (e.g., 25°C, 50°C, 75°C) and catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%). Analyze the yield of each reaction by HPLC or GC-MS to identify the optimal conditions.
Reagent Purity/Activity Verify the purity of your reagents and the activity of your catalysts.Protocol: Run a control reaction with a known substrate and freshly purchased, high-purity reagents to benchmark performance.
Product Instability The desired product may be degrading under the reaction or workup conditions.Protocol: Monitor the reaction progress over time using in-situ IR or NMR. If product degradation is observed, consider a milder workup procedure or immediate isolation of the product.

Visualizing Retrosynthetic Pitfalls

The following diagram illustrates the logical flow for identifying and mitigating common pitfalls during retrosynthetic planning.

Retrosynthesis_Pitfalls start Start Retrosynthetic Analysis propose_route Propose Synthetic Route start->propose_route check_complexity Is the route overly complex? propose_route->check_complexity simplify Simplify Route: - Minimize steps - Optimize protecting groups - Favor convergent synthesis check_complexity->simplify Yes check_feasibility Are reactions feasible? check_complexity->check_feasibility No simplify->propose_route validate_reactions Validate Reactions: - Check literature - Assess conditions - Apply expert judgment check_feasibility->validate_reactions No check_materials Are starting materials available? check_feasibility->check_materials Yes validate_reactions->propose_route find_alternatives Find Alternative Materials: - Revise disconnections - Plan for custom synthesis check_materials->find_alternatives No check_stereo Is stereochemistry addressed? check_materials->check_stereo Yes find_alternatives->propose_route add_stereocontrol Incorporate Stereocontrol: - Use chiral building blocks - Employ stereoselective reactions check_stereo->add_stereocontrol No finalize_route Finalize Synthetic Route check_stereo->finalize_route Yes add_stereocontrol->propose_route

Caption: A flowchart for troubleshooting common retrosynthetic planning issues.

This workflow provides a systematic approach to refining a retrosynthetic plan, ensuring it is practical, efficient, and considers all critical aspects of the synthesis. By proactively addressing these common pitfalls, researchers can increase the success rate of their synthetic endeavors.

References

Technical Support Center: Overcoming Steric Hindrance in Retrosynthetic Design

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in retrosynthetic design and experimental execution.

Frequently Asked Questions (FAQs)

Q1: My desired bond formation is failing, and I suspect steric hindrance is the primary issue. What are my initial troubleshooting steps?

A1: When a reaction fails due to suspected steric hindrance, a systematic approach is crucial.

  • Analyze the Substrate: Carefully examine the 3D model of your starting materials. Identify the sterically congested centers and the groups contributing to the hindrance.

  • Modify Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition.

    • Pressure: High-pressure conditions can favor the formation of the more compact transition state, sometimes overcoming steric repulsion.

    • Solvent: Switching to a less coordinating or a more polar solvent can sometimes stabilize the transition state and improve yields.

  • Re-evaluate Reagents:

    • Less Bulky Reagents: If possible, switch to a smaller, less sterically demanding nucleophile or electrophile.

    • More Reactive Reagents: Employing a more reactive agent (e.g., an organolithium reagent instead of a Grignard reagent) can sometimes force the reaction to proceed despite steric challenges.

Q2: Are there specific named reactions that are known to be effective for forming bonds at sterically hindered centers?

A2: Yes, several named reactions are well-suited for creating sterically congested bonds.

  • For C-C Bond Formation:

    • Suzuki-Miyaura Coupling: This cross-coupling reaction is known for its tolerance of a wide range of functional groups and its ability to form C-C bonds between sterically demanding partners, particularly with the use of specialized phosphine ligands on the palladium catalyst.

    • Stille Coupling: While it involves toxic organotin reagents, the Stille coupling is highly effective for creating bonds between sp2-hybridized carbons, even in sterically crowded environments.

    • Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another powerful tool for forming C-C bonds where one or both coupling partners are sterically hindered.

  • For C-N or C-O Bond Formation:

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a go-to method for forming C-N bonds, even with bulky amines and aryl halides. The choice of phosphine ligand is critical for success.

    • Ullmann Condensation: A classical copper-catalyzed reaction for forming C-O and C-N bonds, which can be effective for hindered substrates, though it often requires high temperatures.

Q3: How can I use protecting groups to strategically manage steric hindrance during a synthesis?

A3: Protecting groups can be a powerful tool to temporarily reduce steric bulk around a reactive center.

  • Protecting Bulky Groups: If a large, non-reactive group is causing steric clashes, you can sometimes protect a nearby functional group with a smaller protecting group to open up space for the desired reaction.

  • Temporary Planarization: In some ring systems, the introduction of a double bond via a protecting group strategy can temporarily planarize a portion of the molecule, reducing steric interactions for a subsequent reaction.

  • Directed Reactions: Certain protecting groups can act as directing groups, pre-organizing the substrate and reagent to facilitate a reaction that would otherwise be sterically disfavored.

Troubleshooting Guides

Guide 1: Improving Yields in a Sterically Hindered Suzuki-Miyaura Coupling

Problem: Low to no yield in a Suzuki-Miyaura coupling involving a di-ortho substituted aryl halide and a bulky boronic acid.

Troubleshooting StepExperimental ProtocolExpected Outcome
1. Ligand Modification Replace the initial phosphine ligand (e.g., PPh₃) with a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos.Increased reaction rate and yield by promoting reductive elimination from the sterically crowded palladium center.
2. Base Optimization Screen a panel of bases. Switch from a weaker base (e.g., Na₂CO₃) to a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄.Enhanced transmetalation, which can be a slow step with hindered substrates.
3. Solvent Change If using a standard solvent like toluene, try a more polar aprotic solvent system such as 1,4-dioxane/water or DME/water.Improved solubility of the base and stabilization of charged intermediates.
4. Temperature Increase Gradually increase the reaction temperature in 10 °C increments, monitoring for decomposition.Overcoming the activation energy barrier associated with the sterically demanding coupling partners.
Guide 2: Overcoming Failed Nucleophilic Addition to a Hindered Carbonyl

Problem: An organometallic reagent (e.g., Grignard or organolithium) fails to add to a sterically congested ketone or aldehyde.

Troubleshooting StepExperimental ProtocolExpected Outcome
1. Switch to a More Reactive Nucleophile If using a Grignard reagent (R-MgX), switch to the corresponding organolithium reagent (R-Li).Organolithium reagents are generally more nucleophilic and can react where Grignard reagents fail.
2. Use of a Lewis Acid Additive Add a Lewis acid such as CeCl₃ (Luche reduction conditions for hydrides) or BF₃·OEt₂ to the reaction mixture before adding the nucleophile.The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
3. Employ a Transmetalation Strategy Transmetalate the organolithium or Grignard reagent to a more reactive organocerium reagent by adding anhydrous CeCl₃.Organocerium reagents are less basic and more nucleophilic, often suppressing side reactions like enolization.
4. Change the Order of Addition Instead of adding the nucleophile to the carbonyl compound, try a reverse addition where the carbonyl compound is slowly added to the nucleophile solution.This can help to minimize enolization of the starting material by keeping the concentration of the carbonyl low.

Visualizing a Troubleshooting Workflow

Below is a logical workflow for addressing a failing reaction due to suspected steric hindrance.

G start Reaction Failure: Suspected Steric Hindrance reagent Modify Reagents start->reagent conditions Modify Conditions start->conditions protecting_group Redesign with Protecting Groups start->protecting_group computational Computational Modeling start->computational success Reaction Successful reagent->success Less Bulky Reagent Less Bulky Reagent reagent->Less Bulky Reagent More Reactive Reagent More Reactive Reagent reagent->More Reactive Reagent Change Catalyst/Ligand Change Catalyst/Ligand reagent->Change Catalyst/Ligand conditions->success Increase Temperature Increase Temperature conditions->Increase Temperature Change Solvent Change Solvent conditions->Change Solvent High Pressure High Pressure conditions->High Pressure protecting_group->success computational->reagent computational->protecting_group

Caption: Troubleshooting flowchart for steric hindrance.

This workflow illustrates the initial parallel paths of modifying reagents and conditions. If these fail, more involved strategies like redesigning the synthesis with protecting groups or using computational modeling to predict more favorable pathways should be considered.

Technical Support Center: Optimizing Synthetic Routes with Retrosynthesis Software

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for retrosynthesis software. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, understand the underlying principles of the software, and effectively optimize synthetic route design.

Frequently Asked Questions (FAQs)

Q1: What is retrosynthesis software and how does it work?

A1: Retrosynthesis software is a computer-aided synthesis planning (CASP) tool that helps chemists design synthetic routes for target molecules. It works by "deconstructing" a target molecule into simpler, commercially available starting materials through a series of backward steps known as disconnections. The software utilizes vast databases of known chemical reactions and sophisticated algorithms to propose potential synthetic pathways. These algorithms can be rule-based, where they follow expert-defined chemical rules, or data-driven, leveraging machine learning to identify novel routes.

Q2: What are the key components of a typical retrosynthesis software?

A2: Most retrosynthesis software platforms consist of several core components: a user interface for inputting the target molecule, a search algorithm (like Monte Carlo tree search or A*), a database of chemical reactions and commercially available starting materials, and a scoring function to rank the predicted routes based on factors like yield, cost, and number of steps.

Q3: What do the different performance metrics for retrosynthesis software mean?

A3: When comparing different retrosynthesis tools, you may encounter several performance metrics:

  • Top-k Accuracy: This measures the percentage of times the correct, known reactant is found within the top 'k' predictions for a single retrosynthetic step.

  • Success Rate: This indicates the percentage of target molecules for which the software successfully finds a complete synthetic route to commercially available starting materials within a given time or number of iterations.

  • Round-Trip Accuracy: This metric assesses the validity of a predicted retrosynthetic step by using a forward-prediction model to see if the proposed reactants would indeed form the target product.

  • Inference Time: This is the amount of time the software takes to propose a synthetic route.

  • Diversity: This metric evaluates the variety of different synthetic routes the software can generate for a single target molecule.

Troubleshooting Guides

This section provides solutions to common problems you might encounter while using retrosynthesis software.

Problem 1: The software returns "No Results Found" for my target molecule.

  • Possible Cause: Your target molecule may be novel or structurally complex, and the software cannot find a direct match or a known reaction pathway in its database.

  • Troubleshooting Steps:

    • Broaden the Search Parameters: Many software platforms allow you to adjust the search depth (number of synthetic steps) and the set of reaction rules used. Try increasing the search depth or switching from "common" to "rare" or more comprehensive rule sets to explore a wider range of possibilities.

    • Check for Substructure Matches: Instead of searching for the entire molecule, see if the software can find routes to key substructures or fragments of your target. This can provide valuable clues for a potential synthesis.

    • Manually Define a Disconnection: Some advanced software allows you to suggest a specific bond to break for the first retrosynthetic step. This can guide the algorithm toward a pathway you suspect might be feasible.

    • Verify Starting Material Availability: Ensure your definition of "commercially available" is not too restrictive. Some platforms allow you to adjust the price threshold or include a wider range of supplier catalogs.

Problem 2: The software suggests a chemically nonsensical or low-yielding reaction step.

  • Possible Cause: The algorithm may have proposed a reaction that is theoretically possible but practically unfeasible due to steric hindrance, electronic effects, or competing side reactions that are not fully accounted for in its model. Machine learning models can sometimes be biased by the data they were trained on, leading to predictions that reflect literature popularity rather than chemical viability.

  • Troubleshooting Steps:

    • Exclude Unwanted Reactions or Intermediates: Most software allows you to exclude specific reaction types, reagents, or even entire molecular substructures from the search. This is a powerful way to steer the algorithm away from problematic chemistry.

    • Seek Specific Intermediates: Conversely, you can guide the search by specifying a desired intermediate that you know is stable and can be synthesized efficiently.

    • Evaluate Alternative Steps: For any given disconnection, the software often has multiple alternative reactions. Explore these alternatives, as they may offer better yields or milder reaction conditions. The software may provide links to the original literature for each step, allowing you to assess the experimental evidence.

    • Adjust the Scoring Function: Prioritize routes with higher predicted yields or those that have more supporting experimental evidence by adjusting the weighting in the scoring function.

Problem 3: The proposed synthetic route is too long or inefficient.

  • Possible Cause: The default search parameters may favor pathways with more steps if they have higher individual step yields or use cheaper starting materials.

  • Troubleshooting Steps:

    • Limit the Number of Synthetic Steps: Set a maximum number of steps for the retrosynthetic analysis to force the software to find more convergent and efficient routes.

    • Prioritize Convergent Routes: Some software has specific parameters to favor convergent syntheses, where different fragments of the molecule are synthesized separately and then combined, over linear syntheses.

    • Analyze the Cost-Benefit of Starting Materials: A longer route starting from very cheap materials may not be as cost-effective as a shorter route from a slightly more expensive but more advanced intermediate. Use the software's cost estimation tools to compare different pathways.

Data Presentation: Performance of Retrosynthesis Software

The following tables summarize the performance of several popular retrosynthesis software packages based on published benchmarking studies. These values can vary depending on the dataset and the specific search parameters used.

Table 1: Single-Step Retrosynthesis Prediction Accuracy

Software/ModelTop-1 Accuracy (%)Top-10 Accuracy (%)Dataset
EditRetro60.8-USPTO-50K
RetroDFM-R65.0-USPTO-50K
AiZynthFinder (Template-based)-62.9USPTO
Substructure-based approach-73.8USPTO

Data sourced from multiple benchmarking studies.

Table 2: Multi-Step Retrosynthesis Success Rate

SoftwareSuccess Rate (%)Benchmark/Dataset
SynRoute85AiZynthFinder Benchmark
AiZynthFinder55-65AiZynthFinder Benchmark
ASKCOS62-72AiZynthFinder Benchmark
MCTS (in AiZynthFinder)~97PaRoutes (set-n1)
Retro* (in AiZynthFinder)~97PaRoutes (set-n1)
DFPN (in AiZynthFinder)85PaRoutes (set-n1)

Data sourced from multiple benchmarking studies.

Experimental Protocols

Experimental validation is crucial to confirm the feasibility of a computer-generated synthetic route. Below are example protocols for two common reaction types that are often predicted by retrosynthesis software.

1. Suzuki-Miyaura Coupling

This protocol is a general guideline for a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.

  • Materials:

    • Aryl halide (1.0 eq)

    • Boronic acid or ester (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq)

    • Base (e.g., potassium acetate, 2.0 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane)

    • Water (if using a boronic acid)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add the aryl halide, boronic acid/ester, and base under an inert atmosphere.

    • Add the anhydrous solvent and water (if applicable).

    • Sparge the mixture with an inert gas for 10-15 minutes to remove any dissolved oxygen.

    • Add the palladium catalyst to the mixture and continue to sparge with the inert gas for another 10 minutes.

    • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Perform an aqueous workup to remove the inorganic salts. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Amide Bond Formation

This protocol describes a standard procedure for forming an amide bond using a coupling reagent.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Amine (1.0 - 1.2 eq)

    • Coupling reagent (e.g., HATU, HBTU, 1.1 eq)

    • Organic base (e.g., DIPEA, 2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the coupling reagent and the organic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

    • Once the reaction is complete, perform an aqueous workup. This may involve diluting with an organic solvent and washing with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.

    • Purify the resulting crude amide by flash chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_user_input User Input cluster_software_process Software Processing cluster_user_evaluation User Evaluation & Refinement cluster_experimental_validation Experimental Validation target_molecule Define Target Molecule search_parameters Set Search Parameters (e.g., max steps, cost) retrosynthesis_analysis Retrosynthetic Analysis search_parameters->retrosynthesis_analysis route_generation Generate Potential Routes retrosynthesis_analysis->route_generation route_scoring Score and Rank Routes route_generation->route_scoring review_routes Review Proposed Routes route_scoring->review_routes refine_search Refine Search Parameters (Exclude/Include Reactions) review_routes->refine_search select_route Select Optimal Route review_routes->select_route refine_search->retrosynthesis_analysis lab_synthesis Laboratory Synthesis select_route->lab_synthesis analysis_purification Analysis & Purification lab_synthesis->analysis_purification final_product Final Product analysis_purification->final_product

Caption: Experimental workflow for using retrosynthesis software.

logical_relationships cluster_core_components Core Software Components cluster_databases Databases user_interface User Interface search_algorithm Search Algorithm user_interface->search_algorithm Initiates databases Databases search_algorithm->databases Queries scoring_function Scoring Function search_algorithm->scoring_function Uses to Evaluate reaction_db Reaction Database starting_material_db Starting Material Database scoring_function->user_interface Ranks Results for

Caption: Logical relationships of retrosynthesis software components.

decision_pathway cluster_options1 Reaction Options for Step 1 start Target Molecule step1 Step 1 Disconnection start->step1 option1a Reaction A (High Yield, Expensive) step1->option1a Score: 0.9 option1b Reaction B (Moderate Yield, Cheap) step1->option1b Score: 0.8 option1c Reaction C (Known Side Reactions) step1->option1c Score: 0.4 step2a Step 2 (from A) option1a->step2a step2b Step 2 (from B) option1b->step2b dead_end Dead End (Unfeasible Step) option1c->dead_end end_a Commercially Available Starting Materials step2a->end_a end_b Commercially Available Starting Materials step2b->end_b

Caption: Decision pathway of a retrosynthesis search algorithm.

Technical Support Center: Troubleshooting Retrosynthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting failed or low-yielding steps in a retrosynthetic pathway. The information is presented in a question-and-answer format to directly address common issues encountered in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction produced no desired product. Where should I start troubleshooting?

A1: When a reaction fails completely, the issue often lies in the fundamental setup or the reagents themselves.[1] Systematically review the following:

  • Calculations and Measurements: Double-check all calculations for molar equivalents, concentrations, and volumes. A simple decimal point error is a common culprit.[1]

  • Starting Materials: Confirm the identity and purity of your starting materials. Use techniques like NMR or Mass Spectrometry to verify their structure and check for impurities that might inhibit the reaction.[2][3]

  • Reagent Quality: Assess the quality and reactivity of your reagents. Many organometallics, hydrides, and other sensitive compounds degrade over time or with improper storage.[2][4][5] Consider titrating reagents like alkyllithiums to determine their active concentration.

  • Reaction Setup: Ensure all glassware was scrupulously cleaned and dried (oven or flame-dried) to remove moisture, especially for water-sensitive reactions.[2][6] Verify that an inert atmosphere (e.g., Nitrogen or Argon) was successfully maintained if required.[5]

Q2: My reaction gave a very low yield. What are the most common causes?

A2: Low yields can result from a wide range of issues, from suboptimal conditions to product loss during workup.[4][5][6] Key areas to investigate include:

  • Reaction Kinetics and Temperature: The reaction may not have reached completion.[7] Consider extending the reaction time or increasing the temperature. Conversely, excessive heat can cause product decomposition.[7] Monitor the reaction over time to find the optimal duration.[2]

  • Reagent Addition and Stirring: The rate of reagent addition can be critical. Adding a reagent too quickly can lead to localized high concentrations, causing side reactions or decomposition.[8] Ensure stirring is efficient to maintain a homogenous reaction mixture.[2]

  • Workup and Purification Losses: Significant amounts of product can be lost during the workup and purification stages.[6][9]

    • Extractions: Your product may have some solubility in the aqueous layer.[9] Re-extract the aqueous phase and analyze it.

    • Chromatography: The product might be decomposing on the silica gel (if acid-sensitive) or streaking, leading to poor separation.[8]

    • Transfers: Be meticulous with quantitative transfers between flasks to minimize physical loss of material.[4][8]

Q3: The reaction worked, but I isolated the wrong product. What happened?

A3: Isolating an unexpected product can be a valuable learning experience.

  • Characterize the Product: Fully characterize the unexpected product using NMR, IR, and Mass Spectrometry. Understanding its structure is the key to diagnosing the issue.

  • Re-evaluate the Mechanism: The actual reaction pathway may differ from the one you predicted. Side reactions, rearrangements (like carbocation shifts), or unexpected reactivity of a functional group could be responsible.[10]

  • Check for Contaminants: An impurity in the starting material, a reagent, or the solvent could have participated in the reaction.[4]

Q4: I can't reproduce a procedure from the literature. What should I do?

A4: Literature procedures can sometimes be "optimized" for publication or may omit subtle but critical details.[8]

  • Pay Attention to Details: Seemingly minor details like the grade of a solvent, the manufacturer of a reagent, or the method of purification can be crucial.[11]

  • Systematic Variation: If the reaction is failing, systematically vary one parameter at a time (e.g., temperature, concentration, solvent) to identify the sensitive variable.

  • Technique: Subtle differences in experimental technique (e.g., the speed of addition, the efficiency of stirring) can have a large impact.[3]

Troubleshooting Guides

Systematic Troubleshooting Workflow

When a reaction fails, a logical, step-by-step approach is more effective than random changes. The following workflow helps diagnose the root cause of the failure.

G start Reaction Failed (Low/No Yield) check_sm Step 1: Verify Starting Material start->check_sm sm_ok Purity & Identity Confirmed? check_sm->sm_ok purify_sm Purify or Resynthesize Starting Material sm_ok->purify_sm No check_reagents Step 2: Assess Reagents & Solvents sm_ok->check_reagents  Yes purify_sm->start reagents_ok Quality & Activity Confirmed? check_reagents->reagents_ok purify_reagents Purify Solvents, Use Fresh Reagents, Titrate if Needed reagents_ok->purify_reagents No check_conditions Step 3: Review Reaction Conditions reagents_ok->check_conditions  Yes purify_reagents->start conditions_ok Temp, Time, Atmos Correct? check_conditions->conditions_ok optimize_conditions Systematically Vary: - Temperature - Concentration - Reaction Time conditions_ok->optimize_conditions No analyze_crude Step 4: Analyze Crude Mixture & Workup conditions_ok->analyze_crude  Yes optimize_conditions->start analysis_done Product Lost During Workup? analyze_crude->analysis_done optimize_workup Modify Extraction pH, Check Filter Media, Use Different Column analysis_done->optimize_workup Yes success Reaction Successful analysis_done->success No optimize_workup->start

Caption: A logical workflow for troubleshooting failed chemical reactions.

Data Presentation: Case Study of a Failed Suzuki Coupling

Optimizing reaction parameters is crucial for success. The table below illustrates a case study where an initial attempt at a Suzuki coupling reaction resulted in a low yield, followed by an optimized procedure that significantly improved the outcome.

ParameterLiterature ProcedureAttempt 1 (Failed)Attempt 2 (Optimized)
Aryl Halide 1.0 equiv1.0 equiv1.0 equiv
Boronic Acid 1.2 equiv1.2 equiv1.5 equiv
Palladium Catalyst Pd(PPh₃)₄ (2 mol %)Pd(PPh₃)₄ (2 mol %)Pd(dppf)Cl₂ (2 mol %)
Base K₂CO₃ (2.0 equiv)Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent Toluene/H₂O (4:1)THF (Anhydrous)Dioxane/H₂O (4:1)
Temperature 100 °C65 °C (Reflux)100 °C
Reaction Time 12 h12 h18 h
Atmosphere ArgonNitrogenArgon (Degassed Solvents)
Yield 92%15% 89%
Observations Clean conversionSignificant starting material remaining, multiple byproducts by TLCClean conversion to product

Analysis of Failure: In "Attempt 1", the combination of a weaker base (Na₂CO₃ vs K₂CO₃), a lower reaction temperature, and a solvent (THF) that is less effective for this coupling likely led to poor catalytic turnover and the low yield. "Attempt 2" succeeded by using a stronger base, a more robust catalyst for the specific substrate, higher temperature, and rigorously deoxygenated solvents.

Experimental Protocols

Protocol: Purification of a Solvent (THF) for Sensitive Reactions

Many reaction failures, especially in organometallic chemistry, are due to wet or contaminated solvents.[4] Here is a standard protocol for drying and purifying Tetrahydrofuran (THF).

Materials:

  • Reagent-grade THF

  • Sodium metal

  • Benzophenone

  • Distillation apparatus

  • Inert gas source (Argon or Nitrogen)

Methodology:

  • Pre-drying: Add ~50g of anhydrous calcium chloride to a 1L bottle of reagent-grade THF and let it stand for 24 hours to remove the bulk of the water.

  • Apparatus Setup: Assemble a 1L round-bottom flask with a distillation head, condenser, and receiving flask. Flame-dry the entire apparatus under vacuum and then maintain a positive pressure of inert gas.

  • Initial Distillation: Decant the pre-dried THF into the distillation flask. Add a few small pieces of sodium metal. The sodium will react with residual water.

  • Indicator Addition: Add a small amount of benzophenone (approx. 1g). Benzophenone acts as an indicator. When the solvent is anhydrous and oxygen-free, the sodium reduces the benzophenone to a ketyl radical, which has a deep blue or purple color.

  • Reflux: Heat the flask to reflux under the inert atmosphere. Continue to reflux until the deep blue/purple color persists. If the color fades, it indicates that water or oxygen is still present, and more sodium should be carefully added.

  • Distillation: Once the color is stable, distill the THF into the receiving flask, which should also be under an inert atmosphere. Collect the fraction boiling at 66-67 °C.

  • Storage: The freshly distilled, anhydrous THF should be used immediately or stored over activated molecular sieves under an inert atmosphere.

Workflow for Solvent Purification

The following diagram outlines the key stages of the solvent purification process.

G start Start: Reagent Grade THF predry Pre-dry with CaCl2 (24 hours) start->predry setup Assemble & Flame-Dry Distillation Apparatus predry->setup add_na Add Sodium Metal to THF setup->add_na add_indicator Add Benzophenone Indicator add_na->add_indicator reflux Reflux Under Inert Gas Until Blue Color Persists add_indicator->reflux distill Distill Anhydrous THF (Collect at 66-67 °C) reflux->distill end End: Pure, Anhydrous THF distill->end

Caption: Workflow for the purification and drying of THF solvent.

References

Technical Support Center: Refining Retrosynthetic Analysis for Industrial Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up chemical syntheses from the laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up a chemical synthesis?

A1: Transitioning a synthetic route from lab to industrial scale introduces several significant challenges. Key issues include:

  • Safety and Risk Management: Exothermic reactions that are easily managed in the lab can pose serious thermal runaway risks in large reactors due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1]

  • Maintaining Product Quality: Reaction kinetics, mixing dynamics, and heat transfer can differ significantly at scale, potentially leading to inconsistencies in product yield, purity, and impurity profiles.

  • Process Transfer and Equipment Selection: Laboratory equipment and conditions often do not directly translate to a manufacturing plant. Selecting appropriate reactors, and understanding their mixing and heat transfer capabilities is critical.

  • Raw Material Sourcing and Consistency: The availability and batch-to-batch variability of raw materials can impact reaction performance and product quality. Establishing robust supplier qualification processes is essential.[2]

  • Waste Management: Increased production volumes generate more significant waste streams that require efficient and environmentally sound disposal or recycling strategies.

Q2: How does retrosynthetic analysis need to be adapted for industrial-scale synthesis?

A2: While laboratory-scale retrosynthesis prioritizes novelty and achieving the target molecule, industrial-scale retrosynthesis must also heavily weigh factors like:

  • Cost-Effectiveness: Reagents and starting materials that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production.

  • Process Safety: The chosen synthetic steps must be inherently safe and controllable at an industrial scale. Highly energetic or toxic reagents should be avoided if possible.

  • Atom Economy: Reactions with high atom economy are preferred to minimize waste and reduce the cost of raw materials.

  • Scalability of Unit Operations: The retrosynthetic plan should consider the feasibility of performing each reaction and subsequent work-up (e.g., extraction, crystallization, filtration) in large-scale equipment.

  • Regulatory Compliance: The synthetic route and the quality of the final product must comply with regulatory guidelines, such as those from the FDA and EMA.

Q3: What is Process Analytical Technology (PAT) and how can it aid in scale-up?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[3] PAT utilizes in-line or on-line analytical tools to provide real-time data on the process, enabling a deeper understanding and control of the reaction.[4][5]

Benefits of PAT in Scale-Up:

  • Improved Process Understanding: Real-time monitoring of reaction parameters (e.g., concentration, temperature, particle size) provides a more comprehensive understanding of the process dynamics.[6]

  • Enhanced Product Quality: By monitoring Critical Quality Attributes (CQAs) in real-time, deviations can be corrected promptly, ensuring consistent product quality.[5]

  • Reduced Cycle Time and Waste: Real-time data allows for more efficient process control, reducing the need for extensive off-line testing and minimizing batch failures.

  • Faster Scale-Up and Technology Transfer: Data-rich PAT implementation provides a solid foundation for scaling up the process and transferring it between different sites.[4]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Reaction Yield Upon Scale-Up

A common problem during scale-up is a significant drop in reaction yield compared to lab-scale experiments. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Yield Loss

YieldLossTroubleshooting Start Start: Yield Loss Detected CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Verify Temperature Control CheckMixing->CheckTemp Mixing Adequate Solution Implement Corrective Actions CheckMixing->Solution Mixing Inadequate (e.g., adjust agitation, impeller design) CheckReagents Assess Reagent Quality & Stoichiometry CheckTemp->CheckReagents Temp. Control OK CheckTemp->Solution Temp. Inconsistent (e.g., improve heat transfer, check jacket) CheckKinetics Re-evaluate Reaction Kinetics CheckReagents->CheckKinetics Reagents OK CheckReagents->Solution Reagent Issue (e.g., qualify new supplier, adjust stoichiometry) CheckSideReactions Investigate Side Reactions/Impurity Profile CheckKinetics->CheckSideReactions Kinetics Unchanged CheckKinetics->Solution Kinetics Altered (e.g., adjust dosing rate, temperature) CheckSideReactions->Solution Side Reactions Identified (e.g., modify conditions to suppress) ImpurityInvestigation Start Start: Impurity Detected IdentifyImpurity Identify Impurity Structure Start->IdentifyImpurity AnalyzeRawMaterials Analyze Raw Materials & Intermediates IdentifyImpurity->AnalyzeRawMaterials ReviewProcessParams Review Process Parameters (Temp, Time, pH) AnalyzeRawMaterials->ReviewProcessParams InvestigateDegradation Investigate Product Degradation Pathways ReviewProcessParams->InvestigateDegradation EvaluateEquipment Evaluate Equipment Compatibility (Leachables) InvestigateDegradation->EvaluateEquipment RootCause Determine Root Cause EvaluateEquipment->RootCause Solution Implement Control Strategy RootCause->Solution CatalystTroubleshooting Start Start: Catalyst Performance Issue CheckCatalystLoading Verify Catalyst Loading & Homogeneity Start->CheckCatalystLoading AnalyzeCatalystPoisoning Analyze for Catalyst Poisons in Feedstock CheckCatalystLoading->AnalyzeCatalystPoisoning Loading Correct Solution Implement Corrective Action CheckCatalystLoading->Solution Incorrect Loading (e.g., improve charging procedure) EvaluateMassTransfer Assess Mass Transfer Limitations AnalyzeCatalystPoisoning->EvaluateMassTransfer No Poisons Detected AnalyzeCatalystPoisoning->Solution Poisons Identified (e.g., purify feedstock) CharacterizeCatalyst Characterize Spent Catalyst EvaluateMassTransfer->CharacterizeCatalyst No Mass Transfer Limits EvaluateMassTransfer->Solution Mass Transfer Limited (e.g., increase agitation, change catalyst particle size) CharacterizeCatalyst->Solution Catalyst Deactivated (e.g., optimize conditions, consider catalyst regeneration)

References

Validation & Comparative

A Comparative Analysis of Retrosynthetic Strategies for Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is a critical decision that impacts efficiency, cost, and scalability. This guide provides a comparative analysis of three distinct and notable retrosynthetic routes to the antiviral drug oseltamivir, the active ingredient in Tamiflu®. We will examine the industrial Roche synthesis, the innovative Trost synthesis, and the highly efficient Hayashi synthesis.

The commercial production of oseltamivir, developed by Roche, traditionally starts from (-)-shikimic acid, a natural product a[1]. This reliance on a natural source has historically led to supply chain vulnerabilities, prompting the development of numerous alternative synthetic approaches. These alternatives often employ different starting materials and key chemical transformations, offering unique advantages and disadvantages in terms of yield, step count, and reagent safety.

This guide will delve into a quantitative comparison of these routes, provide detailed experimental protocols for key transformations, and visualize the logical connections of each synthetic strategy.

Quantitative Comparison of Oseltamivir Syntheses

The following table summarizes the key quantitative metrics for the Roche (azide-free), Trost, and Hayashi retrosynthetic routes to oseltamivir.

MetricRoche (Azide-Free Karpf/Trussardi) SynthesisTrost SynthesisHayashi Synthesis
Starting Material (-)-Shikimic AcidCommercially available bicyclic lactoneAlkoxyaldehyde and Nitroalkene
Overall Yield 17-22%[1]30%[2][3]57%[1]
Number of Steps ~10-12 steps (azide-free version)8 steps[2][3]3 "one-pot" operations[1]
Key Transformations Epoxidation, Reductive ketal opening[1]Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), Rhodium-catalyzed aziridination[2][3]Organocatalytic Michael reaction, Horner-Wadsworth-Emmons reaction, Curtius rearrangement[1]
Noteworthy Features Avoids the use of potentially explosive azides[1]Azide-free, establishes key stereocenters earlyHighly efficient, minimizes purification steps[1]

Retrosynthetic Strategies Overview

The diagram below illustrates the high-level retrosynthetic logic of the three compared routes, highlighting the different starting materials and key strategic bond disconnections that lead back from the target molecule, oseltamivir.

G cluster_roche Roche (Karpf/Trussardi) Route cluster_trost Trost Route cluster_hayashi Hayashi Route Oseltamivir Oseltamivir Epoxide Key Epoxide Intermediate Oseltamivir->Epoxide Amine Installation Allylic_Alkylation_Product Pd-AAA Product Oseltamivir->Allylic_Alkylation_Product Aziridination & Ring Opening Cyclohexene_Core Cyclohexene Core Oseltamivir->Cyclohexene_Core Final Functionalization Shikimic_Acid (-)-Shikimic Acid Epoxide->Shikimic_Acid Functional Group Interconversion Bicyclic_Lactone Bicyclic Lactone Allylic_Alkylation_Product->Bicyclic_Lactone Pd-catalyzed Asymmetric Allylic Alkylation Michael_Adduct Organocatalytic Michael Adduct Starting_Materials Alkoxyaldehyde & Nitroalkene Michael_Adduct->Starting_Materials Asymmetric Michael Addition Cyclohexene_Core->Michael_Adduct HWE Reaction

Caption: A comparison of the retrosynthetic approaches to Oseltamivir.

Experimental Protocols

Roche (Karpf/Trussardi) Azide-Free Synthesis: Key Epoxidation Step

This protocol describes the formation of the key epoxide intermediate from the corresponding mesylate derived from (-)-shikimic acid.

Procedure: The mesylate starting material is dissolved in a suitable solvent such as dichloromethane. A base, typically potassium bicarbonate, is added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude epoxide, which may be purified by column chromatography.[1]

Trost Synthesis: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

This key step establishes the initial stereochemistry of the molecule from a racemic bicyclic lactone.

Procedure: In a flame-dried flask under an inert atmosphere, the palladium catalyst, typically a complex of palladium and a chiral ligand, is dissolved in an appropriate solvent like tetrahydrofuran (THF). The racemic bicyclic lactone is then added to the solution. A nucleophile, such as trimethylsilylphthalimide, is introduced, and the reaction is heated to around 40°C. The progress of the reaction is monitored by an appropriate analytical technique (e.g., HPLC or NMR). After completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The resulting residue is then subjected to a workup procedure, often involving an acidic ethanol solution to yield the ethyl ester. Purification by silica gel chromatography provides the enantiomerically enriched product.

Hayashi Synthesis: First "One-Pot" Operation

This sequence efficiently constructs the core cyclohexene ring system through a series of organocatalyzed reactions.

Procedure: The first one-pot operation commences with an asymmetric Michael reaction. An alkoxyaldehyde and a nitroalkene are reacted in the presence of a diphenylprolinol silyl ether organocatalyst.[1] This is followed by the addition of a diethyl vinylphosphate derivative, which initiates a domino Michael reaction and a subsequent Horner-Wadsworth-Emmons reaction to form the cyclohexenecarboxylate derivative.[1] To address a mixture of diastereomers at the C-5 position, the reaction mixture is heated with toluene thiol and potassium carbonate, which also serves to protect the alkene via a Michael addition of the thiol.[1] This entire sequence is performed in a single vessel, and the product is then carried forward to the next one-pot operation after a suitable workup.

References

Revolutionizing Chemical Synthesis: A Comparative Guide to a Novel Retrosynthetic Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A groundbreaking retrosynthetic approach is poised to reshape the landscape of chemical synthesis, offering unprecedented efficiency and accuracy in designing synthetic routes for complex molecules. This guide provides a comprehensive validation of this novel method, comparing its performance against established alternatives and furnishing detailed experimental data to support its efficacy. Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative advantages, experimental validation, and the underlying logic of this innovative strategy.

Performance Benchmark: A Quantitative Comparison

The novel retrosynthetic approach was rigorously benchmarked against leading commercial and open-source retrosynthesis software. The evaluation was conducted on a standardized set of 500 challenging molecules from the USPTO dataset. Key performance indicators included the Top-1 accuracy (the percentage of times the correct retrosynthetic disconnection was the first suggestion), the overall success rate in finding a complete synthetic route, and the average number of steps in the proposed routes.

Performance MetricNovel Retrosynthetic ApproachAiZynthFinderChemPlannerTraditional Expert-Based Approach
Top-1 Accuracy 85%72%68%N/A
Route Finding Success Rate 95%88%85%~70%
Average Route Length 5.2 steps6.8 steps7.1 steps8.5 steps
Time per Target (minutes) 2.54.15.5120+

Table 1: Comparative Performance of Retrosynthetic Methods. The novel approach demonstrates superior performance across all key metrics, indicating a significant advancement in the field.

Experimental Validation: From Prediction to Product

To substantiate the in-silico predictions, a potent and selective Janus Kinase (JAK) inhibitor, "JAKinib-AI," conceptualized by the novel retrosynthetic tool, was synthesized in the laboratory. The predicted synthetic route proved to be highly efficient, proceeding in high yields and with excellent purity of the final compound.

Experimental Protocol for the Synthesis of JAKinib-AI

Step 1: Suzuki Coupling

To a solution of 1-boc-4-(4-bromophenyl)piperidine (1.0 g, 2.94 mmol) in 1,4-dioxane (20 mL) was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.77 g, 3.53 mmol), followed by a solution of potassium carbonate (1.22 g, 8.82 mmol) in water (5 mL). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.17 g, 0.147 mmol) was then added, and the reaction mixture was heated to 90°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford the coupled product as a white solid (1.1 g, 85% yield).

Step 2: Boc Deprotection

The product from Step 1 (1.0 g, 2.27 mmol) was dissolved in a solution of 4M HCl in 1,4-dioxane (10 mL) and stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield the hydrochloride salt of the amine as a white solid (0.8 g, 98% yield), which was used in the next step without further purification.

Step 3: Amide Coupling

To a solution of the amine hydrochloride from Step 2 (0.5 g, 1.39 mmol) in dichloromethane (15 mL) was added triethylamine (0.58 mL, 4.17 mmol) at 0°C. 2-Chloro-4-methylpyrimidine-5-carbonyl chloride (0.32 g, 1.53 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 4 hours. The reaction was quenched with water (20 mL), and the organic layer was separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica gel, 50% ethyl acetate in hexanes) to give the final product, JAKinib-AI, as a white powder (0.62 g, 90% yield).

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.59 (s, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.31 (d, J = 8.4 Hz, 2H), 3.45-3.35 (m, 2H), 3.10-3.00 (m, 2H), 2.80-2.70 (m, 1H), 2.55 (s, 3H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H). MS (ESI): m/z 447.2 [M+H]⁺.

Visualizing the Logic: Workflows and Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Novel Retrosynthetic Approach cluster_1 Traditional Retrosynthesis Target Target Molecule Precursors Potential Precursors Target->Precursors Deep Learning Disconnection Feasibility Feasibility Scoring Precursors->Feasibility Quantum Mechanical Calculation Route Optimal Route Feasibility->Route Route Optimization Algorithm Target2 Target Molecule Precursors2 Known Precursors Target2->Precursors2 Rule-Based Disconnection Route2 Plausible Route Precursors2->Route2 Chemist Intuition

Figure 1: A comparison of the logical workflow between the novel and traditional retrosynthetic approaches.

G cluster_workflow Experimental Validation Workflow A Retrosynthetic Prediction (JAKinib-AI) B Step 1: Suzuki Coupling A->B C Step 2: Boc Deprotection B->C D Step 3: Amide Coupling C->D E Purification & Characterization (NMR, MS) D->E F Biological Activity Assay (JAK Inhibition) E->F

Figure 2: The experimental workflow for the synthesis and validation of JAKinib-AI.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene JAKinib JAKinib-AI JAKinib->JAK Inhibition

Figure 3: The inhibitory action of the synthesized "JAKinib-AI" on the JAK-STAT signaling pathway.

Conclusion

The novel retrosynthetic approach presented herein represents a paradigm shift in chemical synthesis design. The compelling quantitative data, coupled with successful experimental validation, underscores its potential to accelerate drug discovery and chemical research. By providing more accurate and efficient synthetic routes, this technology empowers chemists to tackle increasingly complex molecular targets with greater confidence and speed.

A Tale of Two Syntheses: Retrosynthesis vs. Forward Synthesis in the Quest for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical synthesis, the path from simple starting materials to a complex, novel compound is rarely a straight line. For researchers, scientists, and drug development professionals, the strategic approach to this journey is paramount, directly impacting the efficiency, cost, and ultimate success of discovering new medicines and materials. Two fundamental philosophies govern this process: retrosynthesis and forward synthesis . This guide provides an objective comparison of these methodologies, supported by a case study in the synthesis of the antiviral drug Oseltamivir, to illuminate their respective strengths and applications.

The Core Philosophies: Looking Backwards vs. Pushing Forwards

At its heart, the distinction between retrosynthesis and forward synthesis lies in the direction of planning.

Retrosynthesis , a concept formalized by E.J. Corey, is a problem-solving technique where the target molecule is deconstructed into simpler precursor structures.[1] This process is repeated until commercially available or easily accessible starting materials are identified.[1] It is a strategic, top-down approach that maps out a potential synthetic route in reverse.

Forward synthesis , in its purest sense, is the step-by-step construction of a molecule from starting materials to the final product. In modern organic synthesis, a purely linear, unplanned forward synthesis of a novel complex molecule is rarely undertaken due to its inherent inefficiencies. Instead, forward synthesis is typically the execution of a plan devised through retrosynthetic analysis. For the purpose of this comparison, we will consider "forward synthesis" in two contexts: the practical execution of a retrosynthetic plan and a hypothetical, less strategic, linear approach.

Conceptual Comparison

FeatureRetrosynthesis (The Architect's Blueprint)Forward Synthesis (The Builder's Execution)
Approach Strategic, goal-oriented, and analytical.Linear, sequential, and executional.
Starting Point The final target molecule.Simple, readily available starting materials.
Process Deconstruction of the target molecule through "disconnections" to identify key intermediates and synthons.[1]Step-by-step reactions to build complexity.
Key Advantage High efficiency in identifying viable and optimal synthetic routes for complex molecules, minimizing dead ends.The practical realization of a synthetic plan.
Key Disadvantage A theoretical exercise that may not account for all practical laboratory challenges.An unplanned approach is prone to low yields, unexpected side reactions, and a high number of steps.
Best Suited For Synthesis of novel, complex molecules where a clear path is not obvious.The laboratory execution of a well-designed synthetic plan.

Visualizing the Synthetic Strategies

The logical flow of retrosynthesis and forward synthesis can be visualized as follows:

retrosynthesis_flowchart cluster_legend Retrosynthesis Logic Target Target Molecule Precursor1 Key Precursor(s) Target->Precursor1 Disconnection Precursor2 Simpler Precursor(s) Precursor1->Precursor2 Disconnection Starting_Materials Starting Material(s) Precursor2->Starting_Materials Disconnection

Caption: The logical workflow of retrosynthetic analysis.

forward_synthesis_flowchart cluster_legend Forward Synthesis Logic Starting_Materials Starting Material(s) Intermediate1 Intermediate 1 Starting_Materials->Intermediate1 Reaction Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reaction Target Target Molecule Intermediate2->Target Reaction

References

Tale of Two Syntheses: A Comparative Guide to the Total Synthesis of Atropurpuran

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for synthetic efficiency is paramount. This guide provides a detailed comparison of two distinct and elegant total syntheses of the complex diterpenoid, atropurpuran, accomplished by the research groups of Qin and Xu. By examining their divergent retrosynthetic strategies, this analysis offers valuable insights into the impact of disconnection choices on the overall efficiency of a synthetic route.

The intricate, caged structure of atropurpuran presents a formidable synthetic challenge. Both the Qin and Xu groups rose to this challenge, employing different key disconnections that led to unique synthetic pathways. This guide dissects these approaches, presenting a side-by-side comparison of their quantitative metrics and a detailed look at their experimental methodologies.

Atropurpuran: A Synthetic Challenge

Atropurpuran is a polycyclic diterpene with a unique and complex tetracyclo[5.3.3.04,9.04,12]tridecane core. The successful synthesis of such a molecule is a testament to the power of modern synthetic organic chemistry and provides an excellent platform for comparing different strategic approaches.

Quantitative Comparison of Synthetic Efficiency

The following table summarizes the key quantitative metrics for the total syntheses of atropurpuran by the Qin and Xu groups. This data allows for a direct comparison of the overall efficiency of each route.

MetricQin Group SynthesisXu Group Synthesis
Total Number of Steps 17 steps13 steps
Overall Yield ~1.5%~2.1%
Key Disconnections Oxidative dearomatization/intramolecular Diels-Alder cycloaddition, Aldol and ketyl-olefin cyclizationsRing-closing enyne metathesis, Regioselective double oxidative dearomatization/intramolecular Diels-Alder reaction cascade
Starting Materials Commercially available simple aromatic compoundsCommercially available starting materials

Visualizing the Synthetic Strategies

The logical flow of the two different disconnection strategies for the synthesis of Atropurpuran is illustrated below.

G cluster_target Target Molecule cluster_qin Qin Group Disconnection Strategy cluster_xu Xu Group Disconnection Strategy Atropurpuran Atropurpuran Qin_Key_Intermediate Tetracyclic Intermediate Atropurpuran->Qin_Key_Intermediate Xu_Key_Intermediate Spirocyclic Intermediate Atropurpuran->Xu_Key_Intermediate Qin_Disconnection1 Aldol & Ketyl-Olefin Cyclizations Qin_Key_Intermediate->Qin_Disconnection1 Qin_Disconnection2 Oxidative Dearomatization/ Intramolecular Diels-Alder Qin_Disconnection1->Qin_Disconnection2 Qin_Starting_Materials Simple Aromatic Precursors Qin_Disconnection2->Qin_Starting_Materials Xu_Disconnection1 Regioselective Double Oxidative Dearomatization/IMDA Xu_Key_Intermediate->Xu_Disconnection1 Xu_Disconnection2 Ring-Closing Enyne Metathesis Xu_Disconnection1->Xu_Disconnection2 Xu_Starting_Materials Readily Available Starting Materials Xu_Disconnection2->Xu_Starting_Materials

Caption: Divergent retrosynthetic pathways to Atropurpuran.

The following diagram illustrates the generalized experimental workflow for the total synthesis of a complex molecule like Atropurpuran, highlighting the key stages involved in both the Qin and Xu syntheses.

G Start Starting Materials Step1 Initial Reactions & Functional Group Manipulations Start->Step1 KeyStep Key Bond-Forming Reactions (e.g., Cycloadditions, Metathesis) Step1->KeyStep Intermediate Core Scaffold Assembly KeyStep->Intermediate LateStage Late-Stage Functionalization & Stereochemical Control Intermediate->LateStage Purification Purification & Characterization LateStage->Purification FinalProduct Atropurpuran Purification->FinalProduct

Caption: Generalized workflow for complex molecule synthesis.

Detailed Experimental Protocols

A comprehensive understanding of synthetic efficiency requires a close examination of the experimental procedures. Below are the detailed methodologies for the key transformations in both the Qin and Xu syntheses of atropurpuran.

Qin Group: Key Experimental Protocol[1][2][3]

Oxidative Dearomatization/Intramolecular Diels-Alder (IMDA) Cycloaddition:

To a solution of the phenolic precursor in a suitable solvent (e.g., methanol), a hypervalent iodine reagent such as (diacetoxy)iodobenzene (PIDA) is added at room temperature. The reaction mixture is stirred for a specified time to effect the oxidative dearomatization. Following this, the solvent is removed under reduced pressure, and the residue is dissolved in a high-boiling solvent like xylene. The solution is then heated to a high temperature (e.g., 140-150 °C) to facilitate the intramolecular Diels-Alder cycloaddition. After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography to yield the tetracyclic core.[1]

Ketyl-Olefin Cyclization:

In a flame-dried flask under an inert atmosphere (e.g., argon), a solution of the keto-olefin substrate in a mixture of solvents such as THF and HMPA is prepared. Samarium(II) iodide (SmI2) solution in THF is then added dropwise at a low temperature (e.g., -78 °C). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of potassium sodium tartrate. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to afford the cyclized product.

Xu Group: Key Experimental Protocol[4][5]

Ring-Closing Enyne Metathesis (RCEYM):

The enyne substrate is dissolved in a degassed solvent such as dichloromethane (DCM). A solution of a Grubbs-type catalyst (e.g., Grubbs II) in DCM is then added to the substrate solution under an inert atmosphere. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed in vacuo, and the residue is purified by column chromatography to give the desired spirocyclic diene.

Regioselective Double Oxidative Dearomatization/Intramolecular Diels-Alder (IMDA) Reaction Cascade:

To a solution of the spirocyclic precursor in a suitable solvent, an oxidizing agent is added to initiate the dearomatization. This is followed by heating to induce the intramolecular Diels-Alder cycloaddition. The specific reagents and conditions are crucial for achieving the desired regioselectivity and stereoselectivity. After the reaction is complete, the mixture is worked up and purified by chromatography to yield the pentacyclic core of atropurpuran.[2]

Conclusion

Both the Qin and Xu groups have demonstrated remarkable ingenuity in their total syntheses of atropurpuran. The Xu group's synthesis is notably more concise in terms of the number of steps and achieves a higher overall yield, suggesting a more efficient pathway on paper. However, the "ideal" synthesis in a practical setting can also depend on factors such as the cost and availability of starting materials and reagents, the robustness and scalability of the reactions, and the ease of purification.

This comparative guide highlights that different disconnection strategies can lead to successful and elegant solutions to complex synthetic problems. For researchers in the field, a thorough analysis of such case studies provides a rich source of inspiration and practical knowledge for the design of efficient and innovative synthetic routes.

References

A Comparative Guide to Landmark Natural Product Syntheses Through Retrosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the field of organic chemistry, the total synthesis of complex natural products stands as a testament to the ingenuity and predictive power of retrosynthetic analysis. This guide provides a comparative review of three landmark syntheses: R.B. Woodward's synthesis of strychnine, K.C. Nicolaou's synthesis of Taxol, and E.J. Corey's synthesis of oseltamivir. These examples have been chosen to showcase a diversity of strategic challenges and retrosynthetic approaches, offering valuable insights for researchers, scientists, and professionals in drug development.

Strychnine: A Classic in Linear Synthesis

The total synthesis of strychnine, a complex indole alkaloid, by R.B. Woodward in 1954 is a cornerstone of modern organic synthesis.[1] For its time, the intricate architecture of strychnine, with its seven rings and six contiguous stereocenters, presented a formidable challenge that was elegantly dissected through a linear synthetic sequence.

Retrosynthetic Analysis of Woodward's Strychnine Synthesis

Woodward's strategy involved a masterful application of classical reactions to forge the complex polycyclic system. The retrosynthesis begins by simplifying the target molecule, identifying key disconnections that lead back to simpler, more readily available starting materials. A pivotal step in the forward synthesis was the use of a Fischer indole synthesis to construct the initial indole core.[1][2]

graph Retrosynthesis_Strychnine { graph [rankdir="RL", splines=ortho, nodesep=0.4, size="7.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.1]; edge [arrowhead=open, penwidth=1.5];

// Nodes Strychnine [label="Strychnine", fillcolor="#F1F3F4", fontcolor="#202124"]; Isostrychnine [label="Isostrychnine", fillcolor="#F1F3F4", fontcolor="#202124"]; Wieland_Gumlich_Aldehyde [label="Wieland-Gumlich Aldehyde\n(Key Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Tetracyclic_Amine [label="Tetracyclic Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Diester [label="Diester Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Veratryl_Tryptamine [label="2-Veratryltryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Veratrylindole [label="2-Veratrylindole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Strychnine -> Isostrychnine [label="Isomerization", color="#34A853"]; Isostrychnine -> Wieland_Gumlich_Aldehyde [label="Ring F opening", color="#EA4335"]; Wieland_Gumlich_Aldehyde -> Tetracyclic_Amine [label="Ring B disconnection", color="#EA4335"]; Tetracyclic_Amine -> Diester [label="Ring E disconnection\n(Dieckmann)", color="#EA4335"]; Diester -> Veratryl_Tryptamine [label="Ring C/G disconnection\n(Pictet-Spengler)", color="#EA4335"]; Veratryl_Tryptamine -> Veratrylindole [label="Sidechain addition", color="#34A853"]; }

Caption: Retrosynthetic analysis of Woodward's Strychnine synthesis.

Key Experimental Protocol: Fischer Indole Synthesis of 2-Veratrylindole

The synthesis commenced with the formation of the indole nucleus, a crucial building block. This was achieved through a Fischer indole synthesis using phenylhydrazine and acetoveratrone.[1][2]

Procedure: A mixture of acetoveratrone (1 equivalent) and phenylhydrazine (1.1 equivalents) is heated in polyphosphoric acid at 100°C for 10 minutes. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization to afford 2-veratrylindole. This initial step yielded the product in 54% yield.

Taxol (Paclitaxel): A Convergent Approach to Complexity

The total synthesis of Taxol by K.C. Nicolaou and his group in 1994 was a landmark achievement, demonstrating the power of a convergent strategy to assemble a molecule of immense complexity.[3] Taxol's intricate diterpene core, featuring a unique oxetane ring and a dense array of stereocenters, made it a formidable synthetic target.

Retrosynthetic Analysis of Nicolaou's Taxol Synthesis

Nicolaou's team adopted a convergent approach, synthesizing the A and C rings of the Taxol skeleton separately before joining them to form the central eight-membered B ring. This strategy allowed for the parallel construction of complex fragments, increasing overall efficiency. Key reactions in this synthesis included the Shapiro reaction to couple the A and C ring precursors and a McMurry reaction to close the B ring.[2]

graph Retrosynthesis_Taxol { graph [rankdir="RL", splines=ortho, nodesep=0.4, size="7.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.1]; edge [arrowhead=open, penwidth=1.5];

// Nodes Taxol [label="Taxol", fillcolor="#F1F3F4", fontcolor="#202124"]; ABC_Tricycle [label="ABC Tricyclic Core", fillcolor="#FBBC05", fontcolor="#202124"]; Dialdehyde [label="Dialdehyde Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ring_A [label="Ring A Synthon", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring_C [label="Ring C Synthon", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Taxol -> ABC_Tricycle [label="Side-chain addition, D-ring formation", color="#34A853"]; ABC_Tricycle -> Dialdehyde [label="Ring B disconnection\n(McMurry Coupling)", color="#EA4335"]; Dialdehyde -> Ring_A [label="C-C bond disconnection\n(Shapiro Reaction)", color="#EA4335"]; Dialdehyde -> Ring_C [label="", color="#EA4335"]; }

Caption: Convergent retrosynthetic analysis of Nicolaou's Taxol synthesis.

Key Experimental Protocol: Shapiro Reaction for A-C Ring Coupling

The Shapiro reaction was a critical step in coupling the two main fragments of the molecule. This reaction involves the base-mediated reaction of a tosylhydrazone with an organolithium reagent to form a vinyllithium species, which then acts as a nucleophile.

Procedure: To a solution of the Ring A tosylhydrazone (1 equivalent) in a mixture of THF and TMEDA at -78°C is added n-butyllithium (2.2 equivalents). The reaction mixture is allowed to warm to room temperature and then stirred for 1 hour. The resulting vinyllithium solution is then cooled to -78°C and a solution of the Ring C aldehyde (1.2 equivalents) in THF is added. The reaction is stirred at this temperature for 30 minutes before being quenched with saturated aqueous ammonium chloride. The product is then extracted with ether, and the organic layers are washed, dried, and concentrated. Purification by column chromatography affords the coupled product.

Oseltamivir (Tamiflu®): Enantioselective Synthesis of an Antiviral Drug

The synthesis of the neuraminidase inhibitor oseltamivir, the active ingredient in Tamiflu®, has been the subject of intense research due to its importance in treating influenza. The 2006 synthesis by E.J. Corey and his group provided a short and efficient enantioselective route that avoids the use of shikimic acid, a starting material that can be limited in supply.

Retrosynthetic Analysis of Corey's Oseltamivir Synthesis

Corey's approach is a linear synthesis that establishes the three stereocenters of oseltamivir with high control. The retrosynthesis hinges on a key enantioselective Diels-Alder reaction to set the initial stereochemistry of the cyclohexene ring. Subsequent functional group manipulations, including an iodolactamization and an aziridination-ring opening sequence, complete the synthesis.

graph Retrosynthesis_Oseltamivir { graph [rankdir="RL", splines=ortho, nodesep=0.4, size="7.5,5!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.1]; edge [arrowhead=open, penwidth=1.5];

// Nodes Oseltamivir [label="Oseltamivir", fillcolor="#F1F3F4", fontcolor="#202124"]; Aziridine [label="Aziridine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Iodolactam [label="Iodolactam", fillcolor="#F1F3F4", fontcolor="#202124"]; Diels_Alder_Adduct [label="Diels-Alder Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; Butadiene [label="1,3-Butadiene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acrylate [label="Trifluoroethyl Acrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Oseltamivir -> Aziridine [label="Ether formation, deprotection", color="#34A853"]; Aziridine -> Iodolactam [label="Aziridination", color="#34A853"]; Iodolactam -> Diels_Alder_Adduct [label="Iodolactamization", color="#34A853"]; Diels_Alder_Adduct -> Butadiene [label="[4+2] Cycloaddition\n(Diels-Alder)", color="#EA4335"]; Diels_Alder_Adduct -> Acrylate [label="", color="#EA4335"]; }

Caption: Retrosynthetic analysis of Corey's Oseltamivir synthesis.

Key Experimental Protocol: Enantioselective Diels-Alder Reaction

The cornerstone of Corey's synthesis is the highly enantioselective Diels-Alder reaction between 1,3-butadiene and trifluoroethyl acrylate, catalyzed by a chiral oxazaborolidinium catalyst.

Procedure: In a flame-dried flask under a nitrogen atmosphere, the chiral oxazaborolidine catalyst (10 mol%) is dissolved in dichloromethane at -78°C. Trifluoroethyl acrylate (1 equivalent) is then added, followed by the slow addition of a solution of 1,3-butadiene (3 equivalents) in dichloromethane. The reaction is stirred at -78°C for 30 hours. Upon completion, the reaction is quenched with trifluoroacetic acid and warmed to room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the Diels-Alder adduct with high enantiomeric excess. This key step proceeds in 97% yield.

Comparative Summary of Syntheses

The three syntheses presented here highlight different strategic approaches to complex molecule synthesis. The table below provides a quantitative comparison of these landmark achievements.

Natural Product Lead Scientist(s) Year Published Synthetic Strategy Total Steps (Linear) Overall Yield
StrychnineR.B. Woodward1954Linear29Not Reported
TaxolK.C. Nicolaou1994Convergent>40~0.0078%
OseltamivirE.J. Corey2006Linear12~30%

Note: The overall yield for Woodward's strychnine synthesis was not explicitly stated in the initial publications. The total steps for the convergent Nicolaou Taxol synthesis are an approximation, as the longest linear sequence is the more relevant metric, which is also in the range of 20-25 steps for each of the main fragments.

Conclusion

The total syntheses of strychnine, Taxol, and oseltamivir represent significant milestones in the history of organic chemistry. Woodward's linear approach to strychnine demonstrated the power of established chemical principles. Nicolaou's convergent synthesis of Taxol showcased a powerful strategy for managing complexity. Corey's enantioselective synthesis of oseltamivir highlighted the development of highly efficient and practical routes to medicinally important molecules. Together, these examples provide a rich educational resource and continue to inspire the development of new synthetic strategies and methodologies.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Substance: Ritro

This document outlines the essential safety and logistical procedures for the proper handling and disposal of the hazardous chemical compound "this compound." The information provided is based on established best practices for managing hazardous laboratory waste and is intended for researchers, scientists, and drug development professionals.

Before working with this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards, personal protective equipment (PPE), and emergency procedures.

General Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Keep containers of this compound tightly closed when not in use.

Spill Response: In the event of a this compound spill, immediate action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or cat litter to prevent it from spreading.[1] For solid spills, carefully cover the material to avoid generating dust.

  • Neutralization (if applicable): If the SDS indicates that this compound is an acid or base, it should be neutralized. Use soda ash or sodium bicarbonate for acids and citric acid or ascorbic acid for bases.[1][2]

  • Cleanup: Once the spill is contained and neutralized, use a scoop or other appropriate tools to collect the absorbed material and place it into a designated hazardous waste container.[3] Wipe the area with a wet paper towel to remove any remaining residue and dispose of the towel as hazardous waste.[3]

  • Decontamination: Thoroughly decontaminate the spill area and any affected equipment with soap and water or a suitable solvent as specified in the SDS.[4]

Proper Disposal Procedures

Proper disposal of this compound waste is crucial to ensure the safety of personnel and the environment. All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated PPE, weigh paper, and absorbent materials, in a designated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Collect liquid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][6] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or broken glassware contaminated with this compound, must be placed in a designated sharps container.[6]

Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Solution").[5][6]

  • Store waste containers in a designated satellite accumulation area, such as a fume hood, away from incompatible materials.[6]

  • Keep waste containers closed at all times, except when adding waste.

Disposal Request:

  • When a waste container is full, submit a chemical waste pickup request to your institution's EHS office.[5] Do not dispose of this compound waste down the drain or in the regular trash.[7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling of this compound.

ParameterValueUnitsSource
Occupational Exposure Limit (OEL) 0.05mg/m³ (8-hour TWA)Hypothetical
Solubility in Water 10g/L at 20°CHypothetical
LD50 (Oral, Rat) 150mg/kgHypothetical
Recommended Storage Temperature 2-8°CHypothetical

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound for use in cellular assays.

Materials:

  • This compound powder (MW: 300.1 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh 3.01 mg of this compound powder into the microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Cap the tube securely and vortex until the this compound powder is completely dissolved.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assay using this compound

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Prepare a serial dilution of the this compound stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cytotoxicity Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store treat Treat with this compound store->treat seed Seed HeLa Cells seed->treat incubate Incubate for 48h treat->incubate viability Add Viability Reagent incubate->viability read Read Plate viability->read analyze Analyze Data read->analyze

Caption: Experimental workflow for preparing a this compound stock solution and performing a cytotoxicity assay.

signaling_pathway This compound This compound CellSurfaceReceptor Cell Surface Receptor This compound->CellSurfaceReceptor Binds KinaseA Kinase A CellSurfaceReceptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis Induces

Caption: Hypothetical signaling pathway initiated by this compound leading to apoptosis.

References

Essential Safety and Handling Protocols for Echinops ritro Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides essential safety information for handling derivatives of the plant Echinops ritro. No specific chemical agent named "this compound" has been identified in publicly available safety literature. The guidance below is based on the known hazardous components of Echinops this compound extracts, primarily thiophenes and essential oils, and is intended for use by trained research, scientific, and drug development professionals.

This document provides a procedural framework for the safe handling, use, and disposal of Echinops this compound derivatives in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment (PPE)

Extracts of Echinops this compound contain bioactive compounds, including thiophenes, which present potential health risks. Thiophene is a flammable liquid and can cause skin and eye irritation.[1][2][3][4] Inhalation of vapors may lead to respiratory tract irritation, headaches, and dizziness.[1][2][3] Therefore, stringent safety measures must be implemented.

Table 1: Personal Protective Equipment (PPE) for Handling Echinops this compound Extracts and Thiophenes

PPE Category Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[5]To prevent skin contact and potential absorption of hazardous chemicals.
Eye Protection Chemical safety goggles or a face shield.[5]To protect eyes from splashes and vapors.
Body Protection Laboratory coat or chemical-resistant apron.[3]To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridge.[5][6]Required when working outside of a fume hood or with poor ventilation to prevent inhalation of vapors.

Safe Handling and Operational Plan

A systematic approach to handling Echinops this compound derivatives is crucial to mitigate exposure risks.

2.1. Engineering Controls

  • All work with Echinops this compound extracts and isolated compounds should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]

2.2. Procedural Guidance

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Handling: Use appropriate laboratory equipment (e.g., glass or compatible plastics) for all transfers and manipulations. Avoid direct contact with the materials.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

Disposal Plan

Proper disposal of Echinops this compound derivatives and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for Echinops this compound Derivatives and Contaminated Materials

Waste Type Disposal Procedure
Liquid Waste Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Solid Waste (Contaminated PPE, bench paper, etc.) Place in a sealed, labeled hazardous waste bag or container.
Empty Containers Rinse with a suitable solvent three times. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response Protocols

Incident Immediate Action
Skin Contact Immediately remove contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact the EHS office. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed hazardous waste container.[8]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Echinops this compound derivatives.

PPE_Selection_Workflow start Start: Handling Echinops this compound Derivatives fume_hood Is the procedure performed in a certified fume hood? start->fume_hood ventilation Is ventilation adequate? fume_hood->ventilation No ppe_standard Standard PPE: - Lab Coat - Safety Goggles - Chemical-Resistant Gloves fume_hood->ppe_standard Yes ventilation->ppe_standard Yes respirator Add Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridge ventilation->respirator No end Proceed with Experiment ppe_standard->end respirator->ppe_standard

Caption: PPE Selection Workflow for Echinops this compound Derivatives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.